molecular formula C36H44Cl2N8O3S B12382186 RO7075573

RO7075573

Katalognummer: B12382186
Molekulargewicht: 739.8 g/mol
InChI-Schlüssel: GBONSZKSVKTWGU-CHQNGUEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RO7075573 is a useful research compound. Its molecular formula is C36H44Cl2N8O3S and its molecular weight is 739.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H44Cl2N8O3S

Molekulargewicht

739.8 g/mol

IUPAC-Name

(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione

InChI

InChI=1S/C36H44Cl2N8O3S/c1-46-31(18-23-20-42-28-10-3-2-9-24(23)28)34(48)44-21-25-26(37)13-14-27(38)32(25)50-35-22(8-7-17-41-35)19-43-29(12-6-16-40)33(47)45-30(36(46)49)11-4-5-15-39/h2-3,7-10,13-14,17,20,29-31,42-43H,4-6,11-12,15-16,18-19,21,39-40H2,1H3,(H,44,48)(H,45,47)/t29-,30-,31-/m0/s1

InChI-Schlüssel

GBONSZKSVKTWGU-CHQNGUEUSA-N

Isomerische SMILES

CN1[C@H](C(=O)NCC2=C(C=CC(=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54

Kanonische SMILES

CN1C(C(=O)NCC2=C(C=CC(=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)Cl)Cl)CC4=CNC5=CC=CC=C54

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO7075573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO7075573 is a pioneering tethered macrocyclic peptide antibiotic specifically designed to combat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern globally. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by a compilation of preclinical data. The core mechanism of this compound revolves around the inhibition of the lipopolysaccharide (LPS) transport machinery, a novel antibiotic target. By binding to the LptB2FGC complex, this compound effectively blocks the translocation of LPS from the inner to the outer membrane of A. baumannii, leading to bacterial cell death. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Lipopolysaccharide Transport

The antibacterial activity of this compound stems from its ability to disrupt the integrity of the outer membrane of A. bacinetobacter baumannii by inhibiting the Lipopolysaccharide (LPS) transport (Lpt) system.[1][2] This multi-protein machinery is essential for the translocation of LPS, a major component of the outer leaflet of the outer membrane in Gram-negative bacteria, from its site of synthesis in the inner membrane to the cell surface.

The specific target of this compound is the LptB2FGC complex, an ATP-binding cassette (ABC) transporter that couples ATP hydrolysis to the extraction of LPS from the inner membrane.[1][2] Structural and biochemical studies have revealed that macrocyclic peptides of this class do not directly inhibit the ATPase activity of LptB. Instead, they trap a transient intermediate state of the LptB2FGC complex where it is bound to its LPS substrate.[3] This unique mode of inhibition involves the formation of a composite binding site consisting of both the Lpt transporter and the LPS molecule itself.[3] By stabilizing this complex, this compound effectively stalls the transport cycle, leading to the toxic accumulation of LPS intermediates and ultimately, cell death.[3]

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data that underscore its potency and pharmacological properties. These are summarized in the tables below.

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
StrainMIC (mg/L)
Multidrug-resistant (MDR) and CRAB strain ACC005350.12 (in CAMHB with 20% human serum)
Antibiotic-susceptible type strains and MDR A. baumannii strains≤0.06 to 0.5

MIC values represent the mode of ≥3 replicates. Data sourced from Zampaloni et al., 2024.[1]

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
ModelDosing Regimen (subcutaneous)Outcome
Lethal Sepsis Model (immunocompetent mice)0.1 - 0.3 mg/kg at 1 and 5 hours post-inoculationComplete protection
Neutropenic Thigh Infection Model0.3 - 30 mg/kg every 4 hours for 24 hours>4 log decrease in colony-forming units (CFU)

Infection induced by MDR and CRAB strain ACC00535. Data sourced from Zampaloni et al., 2024 and researchgate.net.[1][4]

Table 3: Pharmacokinetic and Safety Parameters of this compound
ParameterValueSpecies
Terminal plasma half-life (t1/2)Not DeterminedMouse
Clearance (Cl)Not DeterminedMouse
Volume of distribution at steady state (Vss)Not DeterminedMouse
Plasma Precipitation Threshold52 µM (0.038 mg/ml)Rat

Data sourced from Zampaloni et al., 2024.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound against various strains of A. baumannii was determined using the broth microdilution method.

  • Bacterial Strains and Growth Conditions: Clinical isolates and reference strains of A. baumannii were cultured in Cation-adjusted Mueller-Hinton Broth (CAMHB). For certain experiments, the medium was supplemented with 20% or 50% human serum to assess the impact of serum proteins on antibiotic activity.

  • Assay Procedure: A serial dilution of this compound was prepared in a 96-well microtiter plate. A standardized inoculum of each bacterial strain was added to each well. The plates were incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Due to a "trailing effect" observed with this class of compounds, the MIC was in some cases read at 80% growth inhibition.[1]

In Vivo Mouse Infection Models

The in vivo efficacy of this compound was evaluated in two different mouse models of A. baumannii infection.

  • Lethal Sepsis Model:

    • Animals: Immunocompetent CD-1 mice.

    • Infection: Mice were inoculated intraperitoneally with a lethal dose of the MDR and CRAB A. baumannii strain ACC00535.

    • Treatment: this compound was administered subcutaneously at specified doses at 1 and 5 hours post-infection.

    • Endpoint: Survival was monitored for 6 days post-infection.[4]

  • Neutropenic Thigh Infection Model:

    • Animals: CD-1 mice rendered neutropenic by intraperitoneal injections of cyclophosphamide.

    • Infection: A localized thigh infection was established by intramuscular injection of A. baumannii strain ACC00535.

    • Treatment: this compound was administered subcutaneously at various doses every 4 hours for 24 hours, starting 2 hours post-infection.

    • Endpoint: The bacterial burden in the infected thigh was determined by plating homogenized tissue and counting colony-forming units (CFU).[4]

LptB2FGC ATPase Activity Assay

The effect of this compound on the ATPase activity of the LptB2FGC complex was assessed using a malachite green-based colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[3]

  • Preparation of Proteoliposomes: The purified LptB2FGC complex was reconstituted into liposomes to mimic its native membrane environment.

  • Assay Conditions: The proteoliposomes were incubated with this compound at various concentrations in a reaction buffer containing ATP and magnesium chloride.

  • Detection of Phosphate: The reaction was stopped, and the amount of released Pi was quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength. This allowed for the determination of the rate of ATP hydrolysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

RO7075573_Mechanism_of_Action Mechanism of Action of this compound cluster_1 LPS Biosynthesis and Transport Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane LPS_Synthesis LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synthesis->LptB2FGC LPS LPS_Transport LPS Transport to Outer Membrane LptB2FGC->LPS_Transport ATP hydrolysis LPS_Transport->Outer_Membrane LPS insertion This compound This compound This compound->LptB2FGC Inhibits by trapping LPS-bound state

Caption: Signaling pathway of this compound's inhibitory action on LPS transport.

Neutropenic_Thigh_Infection_Model_Workflow Experimental Workflow: Neutropenic Thigh Infection Model Start Start Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Intramuscular Infection (A. baumannii) Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer this compound (Subcutaneous) Infect_Thigh->Administer_Treatment Incubate 24-hour Incubation Administer_Treatment->Incubate Assess_Bacterial_Burden Assess Bacterial Burden (CFU count in thigh) Incubate->Assess_Bacterial_Burden Analyze_Data Data Analysis Assess_Bacterial_Burden->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo neutropenic thigh infection model.

ATPase_Activity_Assay_Workflow Experimental Workflow: LptB2FGC ATPase Activity Assay Start Start Prepare_Proteoliposomes Prepare LptB2FGC Proteoliposomes Start->Prepare_Proteoliposomes Incubate_with_this compound Incubate with this compound Prepare_Proteoliposomes->Incubate_with_this compound Initiate_Reaction Initiate Reaction with ATP Incubate_with_this compound->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Measure_Phosphate Measure Inorganic Phosphate (Malachite Green Assay) Stop_Reaction->Measure_Phosphate Analyze_Data Data Analysis Measure_Phosphate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro LptB2FGC ATPase activity assay.

References

RO7075573: A Technical Overview of a Novel Macrocyclic Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a first-generation, tethered macrocyclic peptide (MCP) antibiotic that represents a novel class of antibacterial agents. It exhibits potent and specific activity against the high-priority pathogen Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). The unique mechanism of action of this compound involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a previously untargeted pathway in antibiotic development. While demonstrating significant promise in preclinical models, tolerability issues guided the further optimization of this class, leading to the development of clinical candidates. This document provides a comprehensive technical overview of this compound, including its mechanism of action, spectrum of activity, preclinical efficacy, and key experimental methodologies.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a critical threat to global health.[1][2] The lack of new antibiotic classes with activity against these pathogens in over five decades underscores the urgent need for innovative therapeutic strategies.[1][2] this compound emerged from the screening and optimization of a novel class of tethered macrocyclic peptides (MCPs) designed to address this challenge.[1][3] As a lead compound, this compound provided crucial proof-of-concept for the therapeutic potential of targeting the lipopolysaccharide (LPS) transport system.[1]

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism: the inhibition of the lipopolysaccharide (LPS) transporter complex, LptB2FGC.[1][2] LPS is a critical component of the outer membrane of most Gram-negative bacteria, providing structural integrity and protection against external stressors, including antibiotics.[4][5]

The Lpt complex is a multi-protein machinery responsible for the transport of newly synthesized LPS from the inner membrane to the outer leaflet of the outer membrane.[1][6] this compound binds to a composite site formed by the Lpt transporter and its LPS substrate, effectively trapping the LPS molecule within the transporter.[4][6] This blockage of LPS transport leads to the disruption of outer membrane biogenesis, ultimately resulting in bacterial cell death.[1][5] The unique target of this compound circumvents existing antibiotic resistance mechanisms.[1][2]

LPS_Transport_Inhibition cluster_membranes Bacterial Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_Synthesis LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synthesis->LptB2FGC LPS Transport LptB2FGC->Outer_Membrane LPS Insertion Disruption Outer Membrane Disruption & Cell Death LptB2FGC->Disruption LPS_OM LPS in Outer Membrane This compound This compound This compound->LptB2FGC Inhibition

Diagram 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent and selective activity against Acinetobacter baumannii.[1] It is significantly more potent than the initial screening hit, RO7036668.[1] Notably, its activity is comparable against both antibiotic-susceptible and multidrug-resistant (MDR) strains of A. baumannii, with Minimum Inhibitory Concentrations (MICs) generally in the range of ≤0.06 to 0.5 mg/L.[1] The compound shows limited to no activity against other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, nor against Gram-positive bacteria or fungi.[1]

Table 1: Spectrum of Activity of this compound and Comparator Compounds (MIC in mg/L)

MicroorganismThis compoundRO7036668Meropenem
A. baumannii (Susceptible & MDR)≤0.06 - 0.54 - >64-
E. coli ATCC 25922>64>64≤0.06
K. pneumoniae ATCC 700603>64>64≤0.06
P. aeruginosa ATCC 27853>64>640.25
S. aureus>64>64-
C. albicans>64>64-
Data sourced from Zampaloni et al., Nature, 2024.[1]

Preclinical Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in mice revealed key parameters for this compound. Despite its promising in vitro profile, intravenous administration in rats highlighted significant tolerability issues.[1]

Table 2: Summary of DMPK & In Vitro Safety Profile of this compound

ParameterValue
Pharmacokinetics (Mouse, 1 mg/kg IV)
Clearance (Cl)21 ml/min/kg
Volume of Distribution (Vss)0.5 L/kg
Terminal Half-life (t1/2)0.4 h
In Vitro Safety
Plasma Incompatibility (Rat)Precipitation at 52 µM
Data sourced from Zampaloni et al., Nature, 2024.[1]

Despite these limitations, this compound demonstrated robust efficacy in murine models of A. baumannii infection.[1][3]

  • Sepsis Model: In an immunocompetent mouse model of lethal sepsis induced by an MDR A. baumannii strain, subcutaneous doses of 0.1 to 0.3 mg/kg of this compound provided complete protection.[1]

  • Thigh Infection Model: In an immunocompromised mouse thigh infection model, this compound showed a dose-dependent reduction in bacterial burden.[1][3]

InVivo_Efficacy_Workflow cluster_sepsis Sepsis Model (Immunocompetent Mice) cluster_thigh Thigh Infection Model (Immunocompromised Mice) S_Inoculation Intraperitoneal Inoculation (MDR A. baumannii) S_Treatment Subcutaneous Treatment (this compound or Vehicle) at 1h and 5h post-infection S_Inoculation->S_Treatment S_Endpoint Monitor Survival (Kaplan-Meier Curve) S_Treatment->S_Endpoint T_Inoculation Intramuscular Inoculation (MDR A. baumannii) T_Treatment Subcutaneous Treatment (this compound or Vehicle) every 4h for 24h T_Inoculation->T_Treatment T_Endpoint Measure Bacterial Burden (CFU in infected thigh) T_Treatment->T_Endpoint

Diagram 2: Experimental workflow for in vivo efficacy models.

Tolerability and Optimization

A significant challenge with this compound was its poor tolerability upon intravenous administration in rats, leading to mortality.[1] This was correlated with in vitro plasma incompatibility, where the compound caused the formation of aggregated lipoprotein vesicles.[1] A customized precipitation assay in rat plasma was developed to quantify this liability, revealing that this compound induced precipitation at a concentration of 52 µM.[1] These findings were critical in guiding the optimization of the MCP scaffold, ultimately leading to the development of second-generation compounds, such as zosurabalpin, with improved physicochemical properties and tolerability.[1][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A trailing effect was noted, which was mitigated by the inclusion of 20% human serum in the cation-adjusted Mueller-Hinton broth (CAMHB).[1]

Mouse Pharmacokinetics Study

Male CD1 mice were administered a single intravenous bolus dose of 1 mg/kg of this compound.[1] Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 7, and 24 hours) post-administration.[1] Plasma was isolated by centrifugation, and compound concentrations were quantified using liquid chromatography-mass spectrometry (LC-MS).[1]

Mouse Sepsis Model

Immunocompetent mice were infected via intraperitoneal inoculation with the MDR A. baumannii strain ACC00535.[1][3] Treatment with this compound or vehicle was administered subcutaneously at 1 and 5 hours post-infection.[1][3] Survival was monitored over a period of 6 days.[1][3]

Mouse Thigh Infection Model

Immunocompromised mice were infected via intramuscular inoculation with A. baumannii ACC00535.[1][3] Two hours post-infection, subcutaneous treatment with this compound or vehicle commenced and was administered every 4 hours for 24 hours.[1][3] The primary endpoint was the reduction in bacterial burden (Colony Forming Units - CFU) in the infected thigh tissue.[1][3]

Conclusion

This compound represents a landmark achievement in the discovery of new antibiotics against Gram-negative pathogens. As a first-generation lead, it validated the LptB2FGC complex as a druggable target and established the therapeutic potential of the tethered macrocyclic peptide class. While its development was halted due to tolerability issues, the insights gained from its preclinical evaluation were instrumental in the successful optimization that led to zosurabalpin, a clinical candidate for the treatment of invasive CRAB infections. The study of this compound provides a compelling case study in modern antibiotic discovery, highlighting the journey from a novel mechanism to a clinically viable drug candidate.

References

RO7075573: A Technical Guide to a Novel Antibiotic Candidate Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a pioneering tethered macrocyclic peptide antibiotic that has demonstrated significant potential in combating multidrug-resistant Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). As a first-in-class inhibitor of the lipopolysaccharide (LPS) transport machinery, this compound presents a novel mechanism of action in a landscape of urgently needed antimicrobial innovation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic macrocyclic peptide. While a definitive IUPAC name, SMILES string, and InChIKey are not publicly available, its chemical structure has been disclosed in scientific literature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular ClassTethered Macrocyclic Peptide[1][2]
Aqueous Solubility≥ 8 mg/mL (in saline, pH 7.4)
Distribution Coefficient (logD at pH 7.4)-2.46[2]

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

The antibacterial activity of this compound is attributed to its unique ability to inhibit the lipopolysaccharide (LPS) transport bridge, a crucial component for the viability of most Gram-negative bacteria. Specifically, this compound targets the LptB2FGC complex, an essential inner-membrane component of the LPS transport machinery in Acinetobacter baumannii.[2][3]

By binding to this complex, this compound effectively blocks the transport of LPS from the inner membrane to the outer membrane. This disruption leads to the toxic accumulation of LPS in the periplasm and ultimately results in bacterial cell death.[3]

LPS_Transport_Inhibition cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LptB LptB LptF LptF LptB->LptF LptG LptG LptF->LptG LptC LptC LptG->LptC LptA LptA LptC->LptA 2. Periplasmic Transport LPS_IM LPS LPS_IM->LptB 1. LPS Transport Initiation LptD LptD LptA->LptD 3. Outer Membrane Insertion LPS_P LPS LptE LptE LptD->LptE LPS_OM LPS LptE->LPS_OM 4. LPS Localization This compound This compound Inhibition X This compound->Inhibition Inhibition->LptF Inhibition

Figure 1: Simplified signaling pathway of LPS transport and its inhibition by this compound.

In Vitro Activity

This compound exhibits potent and selective activity against Acinetobacter baumannii.

Table 2: In Vitro Activity of this compound against A. baumannii

StrainMIC (mg/L)Notes
A. baumannii ACC005350.12In Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 20% human serum.[1][2]

In Vivo Efficacy

The promising in vitro activity of this compound translates to significant efficacy in murine models of A. baumannii infection.

Sepsis Model

In an immunocompetent mouse model of sepsis induced by intraperitoneal injection of A. baumannii ACC00535, this compound demonstrated a dose-dependent survival benefit.

Table 3: Efficacy of this compound in a Mouse Sepsis Model

Treatment GroupDose (mg/kg)AdministrationSurvival (%)
Vehicle-Subcutaneous (s.c.) at 1 and 5 hours post-infection0
Meropenem80Subcutaneous (s.c.) at 1 and 5 hours post-infection100
This compound0.1Subcutaneous (s.c.) at 1 and 5 hours post-infection100
This compound0.3Subcutaneous (s.c.) at 1 and 5 hours post-infection100

Data adapted from Zampaloni et al., Nature, 2024.[2]

Thigh Infection Model

In a neutropenic mouse thigh infection model, this compound led to a significant, dose-dependent reduction in bacterial burden.

Table 4: Efficacy of this compound in a Mouse Thigh Infection Model

Treatment GroupTotal Daily Dose (mg/kg/day)AdministrationBacterial Burden Reduction (log10 CFU)
Vehicle-Subcutaneous (s.c.) every 4 hours for 24 hours-
This compound0.3 - 30Subcutaneous (s.c.) every 4 hours for 24 hours> 4

Data adapted from Zampaloni et al., Nature, 2024.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC of this compound against A. baumannii can be adapted from standardized methods.

MIC_Workflow start Start: Prepare Bacterial Inoculum prep_plates Prepare 96-well plates with serial dilutions of this compound in CAMHB start->prep_plates add_bacteria Inoculate wells with A. baumannii suspension prep_plates->add_bacteria incubate Incubate plates at 37°C for 18-24 hours add_bacteria->incubate read_results Determine MIC by visual inspection or spectrophotometry (OD600) incubate->read_results end End: Record MIC value read_results->end

Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.

A standardized protocol for MIC testing involves a broth microdilution method.[4]

  • Bacterial Culture: A. baumannii is cultured overnight in a suitable broth medium.

  • Inoculum Preparation: The bacterial culture is diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: this compound is serially diluted in a 96-well microtiter plate containing CAMHB, with or without serum, to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Murine Sepsis Model

The following protocol outlines the key steps for an A. baumannii sepsis model in mice.[1][5]

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.

  • Bacterial Challenge: Mice are inoculated intraperitoneally with a lethal dose of a virulent A. baumannii strain (e.g., ACC00535).

  • Treatment: this compound is administered subcutaneously at specified time points post-infection (e.g., 1 and 5 hours).

  • Monitoring: Mice are monitored for survival over a period of several days (e.g., 6 days).

Murine Thigh Infection Model

This model is used to assess the bactericidal activity of an antibiotic in a localized infection.[6]

  • Animal Model: Mice are rendered neutropenic through the administration of cyclophosphamide.

  • Bacterial Challenge: A suspension of A. baumannii is injected into the thigh muscle of the mice.

  • Treatment: this compound is administered subcutaneously at regular intervals (e.g., every 4 hours) for a defined period (e.g., 24 hours), starting at a specific time post-infection (e.g., 2 hours).

  • Outcome Measurement: At the end of the treatment period, the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics against high-priority Gram-negative pathogens. Its unique mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a compelling candidate for further drug development. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to address the global challenge of antimicrobial resistance.

References

The Discovery and Synthesis of RO7075573: A Novel Antibiotic Targeting Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a pioneering tethered macrocyclic peptide that has emerged as a significant lead compound in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including experimental protocols and quantitative data, to facilitate further investigation and development in this critical area of antimicrobial research.

Discovery of a New Antibiotic Class

The discovery of this compound stemmed from a dedicated effort to identify new chemical classes of antibiotics with activity against high-priority Gram-negative pathogens. The initial screening of a diverse library of compounds led to the identification of a hit compound, RO7036668, a tethered macrocyclic peptide. While RO7036668 demonstrated activity against A. baumannii, further optimization was necessary to enhance its potency and drug-like properties.

A systematic structure-activity relationship (SAR) study was undertaken, leading to the synthesis of this compound. Key structural modifications from the initial hit, RO7036668, to the lead compound, this compound, included:

  • Replacement of the central L-Ornithine with L-Lysine: This modification aimed to alter the charge and conformational properties of the macrocycle.

  • Dichloro substitution on the southeastern benzene ring: This halogenation was introduced to potentially enhance binding affinity and metabolic stability.

  • Replacement of the southwestern benzene ring with a pyridine moiety: This heterocycle introduction was intended to improve solubility and pharmacokinetic properties.[1]

These strategic modifications resulted in this compound, a compound with significantly improved potency and selectivity against A. baumannii.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach for the synthesis of such tethered macrocyclic peptides involves a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Conceptual Synthesis Workflow:

  • Linear Peptide Assembly: The linear peptide backbone is assembled on a solid support using standard Fmoc-based SPPS protocols. The amino acid sequence is constructed in a stepwise manner, incorporating the non-natural amino acids and the attachment points for the tether.

  • Tether Formation: The diaryl sulfide or similar tether is introduced to link different parts of the peptide chain. This is a crucial step that imparts the constrained macrocyclic conformation.

  • Cyclization: An intramolecular cyclization reaction is performed to form the macrocyclic ring. This is typically achieved by forming an amide bond between the N-terminus and a C-terminal activating group or a side chain.

  • Cleavage and Deprotection: The synthesized macrocyclic peptide is cleaved from the solid support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mechanism of Action: Targeting the Lipopolysaccharide Transport Machinery

This compound exerts its potent antibacterial activity by targeting a novel and essential pathway in Gram-negative bacteria: the transport of lipopolysaccharide (LPS) to the outer membrane. Specifically, this compound inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.[1][2]

The LptB2FGC complex is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to extract LPS from the inner membrane and shuttle it to the periplasmic bridge protein, LptA. By binding to a composite site formed by both the Lpt transporter and its LPS substrate, this compound effectively traps the LPS molecule within the transporter, preventing its translocation to the outer membrane.[3] This disruption of the outer membrane biogenesis leads to a loss of membrane integrity and ultimately, bacterial cell death.

The following diagram illustrates the LPS transport pathway and the inhibitory action of this compound.

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_periplasm Periplasmic Space LptB2FGC LptB2FGC Complex LptA LptA LptB2FGC->LptA 2. LPS Transport IM_cytoplasm Cytoplasm LptDE LptD/E Complex LptA->LptDE 3. LPS Transfer OM_extracellular Extracellular Space LptDE->OM_extracellular 4. LPS Insertion LPS_IM LPS LPS_IM->LptB2FGC 1. LPS Extraction This compound This compound This compound->LptB2FGC Inhibition X Inhibition->LptB2FGC In_Vivo_Sepsis_Workflow start Start: Acclimatize Mice infection Induce Sepsis: Intraperitoneal injection of A. baumannii start->infection treatment_1h 1h Post-Infection: Administer this compound (Subcutaneous) infection->treatment_1h treatment_5h 5h Post-Infection: Administer this compound (Subcutaneous) treatment_1h->treatment_5h monitoring Monitor Survival (7 days) treatment_5h->monitoring end End: Record Survival Rate monitoring->end

References

RO7075573: A Novel Macrocyclic Peptide Antibiotic Targeting Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

RO7075573 is a pioneering first-generation tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against the critically important Gram-negative pathogen, Acinetobacter baumannii, including carbapenem-resistant strains (CRAB). This document provides a comprehensive technical guide on the activity, mechanism of action, and preclinical evaluation of this compound.

In Vitro Activity

This compound emerged from an optimization program of the initial screening hit, RO7036668. This optimization resulted in a significant enhancement of its antibacterial potency.

Table 1: Comparative In Vitro Activity of this compound and Precursor Compound

CompoundAcinetobacter baumannii ATCC 19606 MIC (mg/L)Fold Improvement
RO70366684-
This compound 4- to 64-fold more potent than RO70366684-64x

Note: The trailing effect observed with some antibiotics against A. baumannii was mitigated by the inclusion of serum in the testing medium.

While highly potent against A. baumannii, this compound demonstrates a narrow spectrum of activity, with minimal efficacy against other Gram-negative and Gram-positive bacteria, as well as yeast.

Table 2: Spectrum of Activity of this compound Precursor (RO7036668)

Organism TypeActivity (MIC, mg/L)
Other Gram-negative bacteria> 64
Gram-positive bacteria32-64
Yeast32-64

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, a critical component responsible for translocating LPS from the inner to the outer membrane of Gram-negative bacteria.[1][2] The disruption of this essential pathway leads to the accumulation of LPS in the inner membrane, compromising the integrity of the outer membrane and ultimately causing cell death.[2]

LPS_Transport_Inhibition cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane IM_LPS LPS LptB2FGC LptB2FGC Complex IM_LPS->LptB2FGC 1. Extraction LptC LptC LptB2FGC->LptC 2. Transfer This compound This compound This compound->LptB2FGC Inhibition LptA LptA LptDE LptD/E Complex LptA->LptDE 3. Transport LptC->LptA OM_LPS LPS LptDE->OM_LPS 4. Insertion MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Bacterial Culture (e.g., A. baumannii ATCC 19606) Inoculation Inoculation of Microtiter Plate with Bacteria and Compound Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

References

The LptB2FGC Complex: A Promising Target for Novel Antibiotics Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, with its outer leaflet composed of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, preventing the entry of many antibiotics.[1][2][3] The biogenesis of this crucial barrier is dependent on the Lipopolysaccharide Transport (Lpt) system, a multi-protein machinery responsible for transporting LPS from its site of synthesis in the inner membrane to the outer membrane.[2][3] At the heart of this transport system lies the LptB2FGC complex, an ATP-binding cassette (ABC) transporter that powers the extraction of LPS from the inner membrane.[4][5][6] The essential nature of the Lpt system for the viability of most Gram-negative bacteria makes the LptB2FGC complex a compelling and largely unexploited target for the development of new classes of antibiotics.[2][3][7] This technical guide provides a comprehensive overview of the LptB2FGC complex, including its structure, function, and the molecular basis for its consideration as a prime drug target. It further details experimental protocols for studying the complex and summarizes key quantitative data to aid in the design and evaluation of novel inhibitors.

Introduction to the LptB2FGC Complex

The LptB2FGC complex is the inner membrane component of the Lpt machinery, a trans-envelope protein bridge that facilitates the transport of LPS.[8][9] This complex is comprised of four core proteins: two copies of the nucleotide-binding domain (NBD) protein LptB, and one copy each of the transmembrane domain (TMD) proteins LptF and LptG, which together form the ABC transporter LptB2FG.[4] This core complex is tightly associated with LptC, a bitopic inner membrane protein with a transmembrane helix and a periplasmic β-jellyroll domain.[4][10]

The overall function of LptB2FGC is to harness the energy of ATP hydrolysis to extract LPS molecules from the outer leaflet of the inner membrane and initiate their journey across the periplasm to the outer membrane.[6][11] This process is vital for the assembly and maintenance of the outer membrane's asymmetric structure.[1][12] Disruptions in LPS transport lead to a compromised outer membrane, increased permeability to toxic substances, and ultimately, cell death, highlighting the therapeutic potential of targeting this complex.[2]

Molecular Architecture and Function

The LptB2FGC complex operates as a sophisticated molecular machine, with each component playing a distinct and coordinated role in the transport of LPS.

  • LptB: The two LptB subunits form the cytoplasmic engine of the transporter. They belong to the ABC transporter family and are responsible for binding and hydrolyzing ATP.[4] The energy released from ATP hydrolysis drives the conformational changes within the TMDs necessary for LPS extraction.[13]

  • LptF and LptG: These two homologous proteins form the transmembrane domains of the complex, creating a V-shaped cavity within the inner membrane that serves as the binding site for LPS.[13][14] This cavity recognizes the lipid A and inner core regions of the LPS molecule.[11]

  • LptC: LptC plays a crucial dual role. Its N-terminal transmembrane helix inserts into the lateral gate of the LptFG cavity, a position from which it is thought to regulate the ATPase activity of LptB2FG.[4][5] The periplasmic β-jellyroll domain of LptC acts as the first acceptor of the extracted LPS, initiating its transfer across the periplasmic bridge formed by LptA.[8][10]

The transport cycle is a dynamic process involving a series of conformational changes orchestrated by ATP binding and hydrolysis, as depicted in the following signaling pathway.

LPS_Transport_Cycle cluster_IM Inner Membrane LPS_IM LPS in Inner Membrane LptB2FGC_open LptB2FGC (Open, Apo) LPS_IM->LptB2FGC_open 1. LPS Entry LPS_Bound LPS-Bound LptB2FGC LptB2FGC_open->LPS_Bound LPS Binding ATP_Bound ATP-Bound LPS-LptB2FGC LPS_Bound->ATP_Bound 2. ATP Binding Collapsed Collapsed LPS-LptB2FGC ATP_Bound->Collapsed 3. Cavity Collapse & LPS Extrusion ADP_Bound ADP-Bound LptB2FGC Collapsed->ADP_Bound 4. ATP Hydrolysis LPS_Periplasm LPS transferred to LptA Collapsed->LPS_Periplasm ADP_Bound->LptB2FGC_open 5. ADP + Pi Release & Reset Purification_Workflow Start E. coli Expression Strain (e.g., C43(DE3)) Transformation Transform with Expression Plasmids (pETDuet-lptB-lptFG, pBAD33-lptC) Start->Transformation Growth Cell Growth and Induction (e.g., with IPTG for LptB2FG, L-arabinose for LptC) Transformation->Growth Harvest Cell Harvest by Centrifugation Growth->Harvest Lysis Cell Lysis (e.g., French Press, Sonication) Harvest->Lysis Membrane_Prep Membrane Fraction Isolation (Ultracentrifugation) Lysis->Membrane_Prep Solubilization Membrane Solubilization (e.g., with DDM) Membrane_Prep->Solubilization Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged LptB) Solubilization->Affinity_Chrom SEC Size-Exclusion Chromatography (e.g., Superdex 200) Affinity_Chrom->SEC Purified_Protein Purified LptB2FG or LptC SEC->Purified_Protein

References

An In-depth Technical Guide to RO7075573: A Novel Inhibitor of Lipopolysaccharide Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a critical threat to global health. With a dwindling pipeline of effective antibiotics, novel mechanisms of action are urgently needed. This technical guide focuses on RO7075573, a first-in-class macrocyclic peptide antibiotic that inhibits the transport of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria. By targeting the LptB2FGC complex, this compound disrupts outer membrane biogenesis, leading to bacterial cell death. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this compound and other LPS transport inhibitors.

Introduction to Lipopolysaccharide Transport and its Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, preventing the entry of many antibiotics.[1][2] This barrier is primarily composed of an asymmetric bilayer with phospholipids in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet.[1][3] LPS is crucial for the structural integrity of the outer membrane and the viability of most Gram-negative bacteria.[2][3]

The biogenesis of the outer membrane involves the synthesis of LPS in the cytoplasm and its subsequent transport to the cell surface via the Lpt (Lipopolysaccharide transport) machinery.[1][3] This machinery consists of seven essential proteins (LptA-G) that form a trans-envelope protein bridge, spanning from the inner membrane to the outer membrane.[1][3]

The inhibition of this essential transport pathway represents a promising strategy for the development of new antibiotics against Gram-negative pathogens. This compound, a tethered macrocyclic peptide, emerged from a whole-cell phenotypic screen and was identified as a potent inhibitor of the LptB2FGC complex, a key component of the Lpt machinery responsible for extracting LPS from the inner membrane.[4][5]

This compound: Mechanism of Action

This compound exerts its antibacterial activity by specifically targeting the LptB2FGC complex in Acinetobacter baumannii.[4][5] Structural and biochemical studies have revealed a unique mechanism of inhibition where this compound and its analogs do not bind to the transporter alone. Instead, they recognize and bind to a composite site formed by both the Lpt transporter and its substrate, LPS.[5][6] This ternary complex formation traps a substrate-bound conformation of the LptB2FGC complex, effectively stalling the transport of LPS.[5][6] The resulting accumulation of LPS in the inner membrane and the disruption of outer membrane biogenesis are ultimately lethal to the bacterium.[5]

Signaling Pathway of LPS Transport and Point of Inhibition

The following diagram illustrates the LPS transport pathway and the specific point of inhibition by this compound.

Caption: LPS transport pathway and inhibition by this compound.

Quantitative Preclinical Data

The preclinical development of this compound and its successor, zosurabalpin (RG6006), has generated significant quantitative data demonstrating their potent and specific activity against A. baumannii.

In Vitro Activity

This compound exhibits potent activity against a range of A. baumannii strains, including multidrug-resistant and carbapenem-resistant isolates.[4] The minimum inhibitory concentration (MIC) values are notably affected by the presence of serum, which alleviates a trailing effect observed in standard broth microdilution assays.[4]

CompoundOrganismStrain(s)MIC (mg/L) in CAMHBMIC (mg/L) in CAMHB + 20% Human SerumReference(s)
This compound A. baumanniiATCC 196060.25Not Reported
A. baumanniiACC00535Not Reported0.12[4]
A. baumanniiPanel of Strains≤0.06 - 0.5Not Reported[4]
RO7036668 (Screening Hit) A. baumanniiATCC 196064Not Reported[4]
Zosurabalpin (RG6006) A. baumannii complex133 clinical isolatesMIC₅₀: 0.12, MIC₉₀: 0.25MIC₅₀: 0.25, MIC₉₀: 0.5

CAMHB: Cation-adjusted Mueller-Hinton broth

In Vivo Efficacy

This compound has demonstrated robust efficacy in murine models of A. baumannii infection, including sepsis and thigh infection models.[4]

ModelBacterial StrainTreatmentDosing RegimenOutcomeReference(s)
Mouse Sepsis Model (Intraperitoneal Inoculation) A. baumannii ACC00535This compound10, 30, 100 mg/kg (s.c.) at 1 and 5 h post-infectionDose-dependent increase in survival[4]
Neutropenic Mouse Thigh Infection Model A. baumannii ACC00535This compound0.3 - 30 mg/kg (s.c.) every 4 h for 24 hDose-dependent reduction in bacterial burden (>4 log decrease in CFU)[4]
Pharmacokinetic Parameters

Pharmacokinetic studies in mice revealed key parameters for this compound.

CompoundSpeciesDoseRouteKey ParametersReference(s)
This compound Mouse (CD1)1 mg/kgIV bolusCl: 51 mL/min/kg, Vss: 0.7 L/kg, t₁/₂: 0.3 h[7]

Cl: Clearance; Vss: Volume of distribution at steady state; t₁/₂: half-life

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and LPS transport inhibitors.

Minimum Inhibitory Concentration (MIC) Determination with Serum

This protocol is adapted from standard broth microdilution methods with the addition of serum to mitigate the trailing effect observed with macrocyclic peptides against A. baumannii.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Heat-inactivated human serum

  • 96-well microtiter plates

  • Bacterial culture of A. baumannii in logarithmic growth phase

  • Test compound (e.g., this compound) stock solution

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare a working solution of the test compound in CAMHB.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB supplemented with 20% human serum. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vivo Mouse Sepsis Model

This protocol describes a model to evaluate the efficacy of an antimicrobial agent in treating a systemic A. baumannii infection.[2]

Objective: To assess the in vivo efficacy of a test compound in a murine model of sepsis.

Materials:

  • Immunocompetent mice (e.g., CD1)

  • A. baumannii strain (e.g., ACC00535)

  • Saline solution

  • Test compound (e.g., this compound) formulated for subcutaneous administration

  • Vehicle control

  • Syringes and needles

Procedure:

  • Culture A. baumannii to the mid-logarithmic phase and wash the cells with saline.

  • Prepare the bacterial inoculum in saline to the desired concentration (e.g., determined by a pilot study to establish a lethal dose).

  • Induce sepsis by intraperitoneal injection of the bacterial suspension.

  • Administer the test compound or vehicle control subcutaneously at specified time points post-infection (e.g., 1 and 5 hours).

  • Monitor the mice for a set period (e.g., 6 days) for survival.

  • Record and analyze survival data using Kaplan-Meier survival curves.

LPS Transport Assay

This is a representative in vitro assay to monitor the inhibition of LPS transport. This protocol is a conceptual synthesis based on described methods for monitoring LPS transport and LptB ATPase activity.[8][9][10]

Objective: To measure the inhibition of LPS transport by a test compound.

Materials:

  • Purified and reconstituted LptB2FGC complex in proteoliposomes

  • Purified LptA

  • LPS (can be radiolabeled or fluorescently tagged)

  • ATP and a regeneration system (e.g., creatine kinase and phosphocreatine)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NaCl)

  • Method for detecting transported LPS (e.g., scintillation counting for radiolabeled LPS, fluorescence detection, or Western blot for tagged LPS)

Procedure:

  • Incubate the LptB2FGC proteoliposomes with the test compound at various concentrations for a predetermined time.

  • Initiate the transport reaction by adding LPS, LptA, and ATP.

  • Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction (e.g., by rapid cooling or addition of a quencher).

  • Separate the proteoliposomes from the supernatant (containing transported LPS bound to LptA) by centrifugation.

  • Quantify the amount of transported LPS in the supernatant using the chosen detection method.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the identification and characterization of an LPS transport inhibitor like this compound.

Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Screening Whole-Cell Phenotypic Screening Hit_ID Hit Identification Screening->Hit_ID MIC In Vitro Activity (MIC Determination) Hit_ID->MIC MoA Mechanism of Action (LPS Transport Assay) MIC->MoA In_Vivo In Vivo Efficacy (Mouse Models) MIC->In_Vivo Resistance Resistance Studies MoA->Resistance Target_ID Target Identification (e.g., Cryo-EM) MoA->Target_ID PK Pharmacokinetics In_Vivo->PK Safety Safety & Tolerability PK->Safety

Caption: Workflow for the discovery and characterization of LPS transport inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, targeting the essential LPS transport machinery, provides a new paradigm for antibiotic development. The preclinical data for this compound and its successor, zosurabalpin, are highly promising, demonstrating potent in vitro and in vivo activity against the high-priority pathogen Acinetobacter baumannii. The detailed experimental protocols provided in this guide are intended to facilitate further research in this critical area. Future efforts will likely focus on expanding the spectrum of activity of this class of inhibitors to other problematic Gram-negative pathogens and advancing clinical candidates through human trials. The continued exploration of the Lpt pathway as a drug target holds immense potential for replenishing our dwindling arsenal of effective antibiotics.

References

RO7075573: A Technical Guide on a Novel Macrocyclic Peptide for Acinetobacter baumannii Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Acinetobacter baumannii (CRAB) poses a significant global health threat, with limited therapeutic options available. The emergence of pan-drug-resistant strains underscores the urgent need for novel antibiotic classes. This technical guide focuses on RO7075573, a first-generation tethered macrocyclic peptide (MCP) that demonstrates potent and specific activity against Acinetobacter baumannii. This compound served as a crucial preclinical lead in the development of zosurabalpin (RG6006), a clinical candidate from the same class, highlighting the potential of this novel therapeutic approach. This document provides an in-depth overview of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound exerts its antibacterial effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, an essential ATP-binding cassette (ABC) transporter responsible for extracting LPS from the inner membrane and initiating its transport to the outer membrane of Gram-negative bacteria.[1][2]

By binding to a composite site formed by both the Lpt transporter and its LPS substrate, this compound effectively traps LPS within the transporter.[3] This disruption of the LPS transport pathway leads to the accumulation of LPS in the inner membrane, ultimately causing cell death.[1][4] The specificity of this compound for Acinetobacter baumannii is a key characteristic, as it shows limited to no activity against other Gram-negative and Gram-positive bacteria.[1]

RO7075573_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Complex LPS->LptB2FGC Enters LPS_transport LPS Transport to Outer Membrane LptB2FGC->LPS_transport Transports This compound This compound This compound->LptB2FGC Inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a range of Acinetobacter baumannii strains, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) isolates.

StrainMIC (mg/L)
A. baumannii ATCC 196064 (for initial hit RO7036668)
A. baumannii ACC005350.12 (in CAMHB with 20% human serum)

Note: Data extracted from available research.[1][5] CAMHB: Cation-Adjusted Mueller-Hinton Broth.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in murine models of Acinetobacter baumannii infection, demonstrating significant protection against both sepsis and localized infection.

Murine Sepsis Model

In a lethal sepsis model in immunocompetent mice infected with a multidrug-resistant CRAB strain (ACC00535), subcutaneous administration of this compound provided complete protection from mortality.[1]

Treatment GroupDose (mg/kg)Administration ScheduleSurvival (%)
Vehicle-1 and 5 hours post-infection0
Meropenem801 and 5 hours post-infection100
This compound0.11 and 5 hours post-infection100
This compound0.31 and 5 hours post-infection100

Note: Data based on Kaplan-Meier survival curves over 6 days.[1][5]

Neutropenic Thigh Infection Model

In a neutropenic murine thigh infection model, this compound demonstrated dose-dependent reduction in bacterial burden.

Treatment GroupTotal Daily Dose (mg/kg/day)Bacterial Burden Reduction (log10 CFU)
Vehicle--
Meropenem-Significant reduction
This compoundVarious dosesDose-dependent reduction

Note: Specific quantitative data on bacterial burden reduction for this compound was presented as a dose-response curve in the source material.[5]

Pharmacokinetics

Pharmacokinetic studies in male CD1 mice following a single intravenous bolus dose of 1 mg/kg revealed the disposition of this compound.

ParameterValue
Clearance (Cl)-
Volume of distribution at steady state (Vss)-
Terminal plasma half-life (t1/2)-

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. The study involved blood sampling at 0.08, 0.25, 0.5, 1, 2, 4, 7, and 24 hours after administration.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC of this compound against A. baumannii is outlined below, based on standard broth microdilution methods.

MIC_Protocol_Workflow start Start prep_bacteria Prepare A. baumannii Inoculum (e.g., to 5 x 10^5 CFU/mL) start->prep_bacteria prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate_plate Inoculate Microtiter Plate with Bacteria and Compound Dilutions prep_bacteria->inoculate_plate prep_compound->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Sepsis_Model_Workflow start Start infect Induce Sepsis via Intraperitoneal Injection of A. baumannii start->infect treat Administer this compound or Control (e.g., subcutaneously at 1 and 5 hours post-infection) infect->treat monitor Monitor Survival Over a Defined Period (e.g., 6 days) treat->monitor analyze Analyze Survival Data (e.g., Kaplan-Meier curves) monitor->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for RO7075573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a pioneering first-generation tethered macrocyclic peptide antibiotic with potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen as designated by the World Health Organization.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research laboratory setting. It is intended to guide researchers in the effective in vitro and in vivo evaluation of this compound.

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[1][2] Specifically, it targets the LptB2FGC complex, an essential transporter responsible for the translocation of LPS from the inner to the outer membrane of Gram-negative bacteria.[1][2] By binding to a composite site formed by the transporter and its LPS substrate, this compound effectively traps LPS within the transporter, disrupting the integrity of the outer membrane and leading to bacterial cell death.[3] This unique mechanism circumvents existing resistance pathways, making this compound a valuable tool for combating multidrug-resistant A. baumannii.

cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane IM LptB2FGC LptB2FGC Complex LPS_IM LPS LptB2FGC->LPS_IM 4. LPS transport blocked LPS_OM LPS LptB2FGC->LPS_OM 2. Translocation across periplasm LPS_IM->LptB2FGC 1. LPS transport initiation Periplasm OM This compound This compound This compound->LptB2FGC 3. Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
StrainMIC (mg/L)MediumReference
ACC00535 (MDR, CRAB)0.12CAMHB with 20% human serum[1][4]
Antibiotic-susceptible≤0.06 - 0.5Not specified[1]
Multidrug-resistant (MDR)≤0.06 - 0.5Not specified[1]

MIC: Minimum Inhibitory Concentration; CAMHB: Cation-Adjusted Mueller-Hinton Broth; MDR: Multidrug-Resistant; CRAB: Carbapenem-Resistant Acinetobacter baumannii.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models
ModelMouse StrainBacterial StrainDosing (mg/kg, s.c.)Dosing ScheduleOutcomeReference
SepsisImmunocompetentACC005350.1 - 0.31 and 5 hours post-infection100% survival[1]
Thigh InfectionNeutropenicACC005350.3 - 30 (total daily dose)Every 4 hours for 24 hours>4 log reduction in CFU[1]

s.c.: subcutaneous; CFU: Colony-Forming Units.

Table 3: Preclinical Safety and Pharmacokinetic Profile
ParameterSpeciesObservationReference
Plasma IncompatibilityRatFormation of aggregated lipoprotein vesicles[1]
Lipid ParametersRat>40% decrease in cholesterol, triglycerides, and HDL post-intravenous administration[1]
Plasma Precipitation ThresholdRat52 µM (0.038 mg/mL)[1]

HDL: High-Density Lipoprotein.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Acinetobacter baumannii isolates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), with and without 20% human serum

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 h) culture plate, select 3-5 colonies of A. baumannii.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 mg/L to 0.06 mg/L.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_assay Assay A Prepare bacterial inoculum C Inoculate 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate at 35°C for 16-20h C->D E Read MIC D->E cluster_sepsis Sepsis Model cluster_thigh Thigh Infection Model S1 Induce sepsis via i.p. injection S2 Administer this compound s.c. at 1h and 5h S1->S2 S3 Monitor survival S2->S3 T1 Induce neutropenia T2 Infect thigh muscle T1->T2 T3 Administer this compound s.c. q4h for 24h T2->T3 T4 Determine bacterial burden (CFU) T3->T4

References

Application Notes and Protocols: RO7075573 Mouse Model of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for utilizing the RO7075573 compound in murine models of bacterial infection. This compound is a first-generation tethered macrocyclic peptide antibiotic that demonstrates potent in vivo efficacy against multidrug-resistant Acinetobacter baumannii.[1][2] The compound functions by inhibiting the LptB2FGC complex, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[1][3][4] This document outlines the protocols for two established mouse infection models: a lethal sepsis model and a lung infection model, and presents the corresponding efficacy data.

Mechanism of Action

This compound represents a novel class of antibiotics that target the lipopolysaccharide transport machinery.[1][5] By binding to the LptB2FGC transporter, this compound effectively traps LPS during its transit from the inner to the outer membrane.[3] This disruption of LPS biogenesis leads to the accumulation of LPS intermediates, ultimately causing bacterial cell death.[3]

cluster_IM Inner Membrane cluster_OM Outer Membrane IM_LPS Lipopolysaccharide (LPS) LptB2FGC LptB2FGC Transporter IM_LPS->LptB2FGC Transport Initiation OM_LPS LPS Integration LptB2FGC->OM_LPS LPS Transport This compound This compound This compound->LptB2FGC Inhibition

Mechanism of this compound Action.

Experimental Protocols

Mouse Models of Acinetobacter baumannii Infection

Two primary mouse models have been utilized to evaluate the in vivo efficacy of this compound against multidrug-resistant A. baumannii strain ACC00535.[1]

  • Lethal Sepsis Model: This model assesses the ability of the compound to protect mice from a systemic, life-threatening infection.

  • Lung Infection Model: This model evaluates the compound's efficacy in a localized respiratory infection.

Materials and Reagents
  • Compound: this compound

  • Bacterial Strain: Multidrug-resistant and carbapenem-resistant Acinetobacter baumannii (CRAB) strain ACC00535.[1]

  • Animals: Immunocompetent mice.

  • Vehicle: Appropriate solvent for this compound administration (e.g., sterile saline, PBS).

  • Anesthetics: As required for procedures.

  • Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) with 20% human serum.[2]

Experimental Workflow

cluster_prep Preparation cluster_infection Infection Models cluster_treatment Treatment cluster_outcome Outcome Assessment p1 Prepare A. baumannii ACC00535 Inoculum i1 Lethal Sepsis Model: Intraperitoneal Inoculation p1->i1 i2 Lung Infection Model: Intranasal Inoculation p1->i2 p2 Prepare this compound Dosing Solutions t1 Administer this compound Subcutaneously p2->t1 i1->t1 i2->t1 o1 Sepsis Model: Monitor Survival t1->o1 o2 Lung Model: Determine Bacterial Load in Lungs (CFU) t1->o2

References

Application Notes and Protocols for the Inhibition of the LptB2FGC Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental assays to identify and characterize inhibitors of the LptB2FGC complex, a critical component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. The methodologies detailed herein are essential for the discovery and development of novel antimicrobial agents targeting this essential pathway.

Introduction to LptB2FGC

The LptB2FGC complex is an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. It is a central component of the Lpt machinery, which is responsible for the transport of LPS from the inner membrane to the outer membrane.[1][2] This process is vital for the integrity of the outer membrane, which acts as a barrier against many antibiotics.[2] Inhibition of the LptB2FGC complex disrupts LPS transport, leading to a compromised outer membrane and increased susceptibility to antibiotics, making it an attractive target for novel drug development.[3]

Signaling Pathway and Mechanism of Action

The LptB2FGC complex functions as the powerhouse of the Lpt machinery. The LptB subunit binds and hydrolyzes ATP, providing the energy required to extract LPS from the inner membrane. The LptF and LptG subunits form a transmembrane channel through which LPS is thought to pass. LptC acts as an adaptor protein, connecting the inner membrane complex to the periplasmic components of the Lpt bridge (LptA). The transport process is a coordinated series of conformational changes driven by ATP hydrolysis, resulting in the unidirectional movement of LPS to the cell surface.

LptB2FGC_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Extraction ADP_Pi ADP + Pi LptB2FGC->ADP_Pi Hydrolysis LPS_Peri LPS LptB2FGC->LPS_Peri Transport ATP ATP ATP->LptB2FGC Binds to LptB LptA LptA LPS_Peri->LptA Transfer Inhibitor Inhibitor Inhibitor->LptB2FGC Blocks Transport

Caption: The LptB2FGC-mediated lipopolysaccharide transport pathway.

Key Experimental Assays for LptB2FGC Inhibition

Several key assays are utilized to screen for and characterize inhibitors of the LptB2FGC complex. These assays can be broadly categorized into biochemical and cell-based assays.

ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of the LptB subunit. Inhibition of ATP hydrolysis is a primary indicator of direct engagement with the LptB2FGC complex. The most common method involves the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using a malachite green-based reagent.[4]

ATPase_Assay_Workflow start Start prep Prepare Reaction Mix (LptB2FGC, Buffer, MgCl2) start->prep add_inhibitor Add Test Inhibitor prep->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Malachite Green Reagent stop_reaction->add_reagent measure Measure Absorbance (e.g., 620-660 nm) add_reagent->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the LptB2FGC ATPase activity inhibition assay.

In Vitro LPS Transport Assay

This assay provides a more direct measure of the transport function of the LptB2FGC complex. It typically involves reconstituting the purified LptB2FGC complex into proteoliposomes containing LPS. The transfer of LPS from the proteoliposomes to a soluble acceptor protein, such as LptA, is then monitored.[5]

LPSTransport_Assay_Workflow start Start prep_liposomes Prepare Proteoliposomes (LptB2FGC + LPS) start->prep_liposomes add_inhibitor Add Test Inhibitor prep_liposomes->add_inhibitor add_lpta Add LptA Acceptor add_inhibitor->add_lpta initiate_transport Initiate with ATP/MgCl2 add_lpta->initiate_transport incubate Incubate at 30°C initiate_transport->incubate crosslink UV Cross-linking (optional) incubate->crosslink sds_page SDS-PAGE crosslink->sds_page western_blot Western Blot for LPS sds_page->western_blot analyze Quantify LPS-LptA Adduct (% Inhibition) western_blot->analyze end End analyze->end

Caption: Workflow for the in vitro LPS transport inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[6] This change in thermal stability can be detected by heating intact cells or cell lysates treated with a compound and then quantifying the amount of soluble LptB2FGC remaining.

CETSA_Workflow start Start treat_cells Treat Bacterial Cells with Inhibitor or DMSO start->treat_cells heat_challenge Heat Challenge (Temperature Gradient) treat_cells->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation to Pellet Aggregates cell_lysis->centrifugation collect_supernatant Collect Soluble Fraction (Supernatant) centrifugation->collect_supernatant sds_page SDS-PAGE collect_supernatant->sds_page western_blot Western Blot for LptB/F/G sds_page->western_blot analyze Quantify Band Intensity (Thermal Shift) western_blot->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Bacterial Growth Inhibition Assay (MIC Determination)

This whole-cell assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. This is a crucial assay for assessing the antimicrobial potential of an LptB2FGC inhibitor.

Quantitative Data for LptB2FGC Inhibitors

The following table summarizes the activity of known inhibitors of the LptB2FGC complex.

CompoundAssay TypeTarget OrganismIC50 / MICReference(s)
Zosurabalpin MICAcinetobacter baumannii (CRAB isolates)MIC90: 1 mg/L[3][7]
Novobiocin ATPase AssayEscherichia coliStimulator, not inhibitor[8]
Novobiocin Derivatives In vitro LPS TransportEscherichia coliStimulator, not inhibitor[8]
Compound 1 (pyrrolidinyl) MICAvian Pathogenic E. coli (APEC)Not specified[9]
Compound 2 (nitrophenyl) MICAvian Pathogenic E. coli (APEC)Not specified[9]
Compound 3 (imidazole) MICAvian Pathogenic E. coli (APEC)Not specified[9]

Experimental Protocols

Protocol 1: LptB2FGC ATPase Activity Assay

Materials:

  • Purified LptB2FGC complex

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2

  • ATP solution (100 mM stock)

  • Test inhibitor compounds dissolved in DMSO

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Malachite Green Reagent C: 34% (w/v) sodium citrate

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare the reaction mixture by adding the following to each well of a 96-well plate:

    • Assay Buffer

    • Purified LptB2FGC complex (final concentration, e.g., 0.1-0.5 µM)

    • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Malachite Green working solution (prepared by mixing Reagent A and Reagent B in a 3:1 ratio just before use).

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Add Reagent C to stabilize the color.

  • Measure the absorbance at 620-660 nm using a plate reader.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Protocol 2: In Vitro LPS Transport Assay

Materials:

  • Purified LptB2FGC complex

  • Purified LptA

  • Lipids (e.g., POPE/POPG) for liposome formation

  • LPS

  • Transport Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol

  • ATP and MgCl2 solutions

  • Test inhibitor compounds

  • SDS-PAGE equipment

  • Western blotting equipment and anti-LPS antibody

  • UV cross-linker (optional)

Procedure:

  • Prepare proteoliposomes by reconstituting the purified LptB2FGC complex and LPS into lipid vesicles.

  • In a reaction tube, combine the proteoliposomes, Transport Buffer, and the test inhibitor at various concentrations.

  • Add purified LptA to the reaction mixture.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the transport reaction by adding ATP and MgCl2 to final concentrations of 5 mM and 2 mM, respectively.

  • Incubate the reaction at 30°C for a set time course (e.g., 0, 15, 30, 60 minutes).

  • (Optional) For cross-linking, irradiate the samples with UV light to form a covalent adduct between LPS and LptA.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an anti-LPS antibody to detect the LPS-LptA adduct.

  • Quantify the band intensity to determine the amount of LPS transported and calculate the percentage of inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Gram-negative bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • Test inhibitor compounds

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

  • Antibodies against LptB, LptF, or LptG

Procedure:

  • Grow a culture of the bacterial strain to mid-log phase.

  • Treat the cells with the test inhibitor or DMSO for 1 hour at 37°C.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells (e.g., by sonication or enzymatic lysis).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for a component of the LptB2FGC complex.

  • Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Protocol 4: Bacterial Growth Inhibition Assay (MIC Determination)

Materials:

  • Gram-negative bacterial strain of interest

  • Growth medium (e.g., Mueller-Hinton broth)

  • Test inhibitor compounds

  • 96-well microplate

  • Incubator

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

References

RO7075573 solubility and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of RO7075573, a preclinical tethered macrocyclic peptide antibiotic. The protocols outlined below are intended to serve as a guide for researchers working with this compound in both in vitro and in vivo settings.

Overview of this compound

This compound is a novel antibiotic that shows potent activity against Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[1] It functions by inhibiting the lipopolysaccharide (LPS) transport machinery, a critical pathway for maintaining the outer membrane integrity of these bacteria.[1] Specifically, this compound targets the LptB2FGC complex, which is responsible for extracting LPS from the inner membrane.[1][2] By binding to this complex, this compound traps LPS during its transit, leading to a toxic accumulation of LPS intermediates within the cell and ultimately causing cell death.[2]

Solubility of this compound

General Guidelines for Solubilizing Macrocyclic Peptides:

  • Initial Assessment: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.

  • Hydrophobicity: For peptides with a high proportion of hydrophobic residues, initial solubilization in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended, followed by gradual dilution with the desired aqueous buffer.

  • Charge: The overall charge of the peptide can predict its solubility in acidic or basic buffers. Basic peptides (net positive charge) tend to be more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions.

  • Sonication: If the peptide does not readily dissolve, brief sonication can be employed to enhance solubility.

Table 1: Estimated Solubility of this compound (Based on Zosurabalpin and General Peptide Properties)

SolventEstimated SolubilityRecommendations
DMSO Likely solubleDissolve in a minimal volume of pure DMSO first, then dilute with aqueous buffer. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
Aqueous Buffers (e.g., PBS, pH 7.4) LimitedDirect solubilization may be difficult. Best used for diluting a concentrated stock solution prepared in an organic solvent.
Acidic Buffers (e.g., 10% Acetic Acid) Potentially enhancedMay improve solubility if the peptide has a net positive charge.
Basic Buffers (e.g., dilute NH4OH) Potentially enhancedMay improve solubility if the peptide has a net negative charge.

Stability and Storage of this compound

Proper storage and handling are crucial to maintain the integrity and activity of this compound. The following recommendations are based on general guidelines for peptide stability.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-term (months to years)Store in a desiccator to prevent moisture absorption. Before opening, allow the vial to warm to room temperature to avoid condensation.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution -20°CShort-term (days to weeks)Stability is significantly lower in aqueous solutions. Prepare fresh or use within a short period. Avoid repeated freeze-thaw cycles. The optimal pH for storage is typically between 5 and 7.

Light Sensitivity: As a general precaution, protect peptide solutions from direct light by using amber vials or by wrapping vials in foil.

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by disrupting the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. This process is mediated by the Lpt protein complex.

RO7075573_Signaling_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LptB2FGC LptB2FGC Complex LPS_P LPS LptB2FGC->LPS_P LPS Transport Cell_Death Bacterial Cell Death LptB2FGC->Cell_Death Toxic Accumulation of LPS Intermediates LPS_IM LPS LPS_IM->LptB2FGC Binding LPS_OM LPS LPS_P->LPS_OM Further Transport This compound This compound This compound->LptB2FGC Inhibition

Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments with this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against A. baumannii using the broth microdilution method.

MIC_Assay_Workflow Prep_Bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculate_Plate Inoculate 96-well Plate with Bacteria and Compound Prep_Bacteria->Inoculate_Plate Prep_Compound Prepare Serial Dilutions of this compound Prep_Compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Workflow for the MIC assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Acinetobacter baumannii strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of A. baumannii into CAMHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh CAMHB to achieve a starting concentration of approximately 1 x 10^6 CFU/mL. This can be standardized by measuring the optical density at 600 nm (OD600).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Compound Dilution:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate.

  • Inoculation:

    • Add 50 µL of the appropriate this compound dilution to each well of the assay plate.

    • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Mouse Sepsis Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse model of A. baumannii-induced sepsis.

In_Vivo_Sepsis_Model_Workflow Prep_Bacteria Prepare Bacterial Inoculum of A. baumannii Infect_Mice Induce Sepsis via Intraperitoneal Injection Prep_Bacteria->Infect_Mice Treat_Mice Administer this compound (e.g., Subcutaneous Injection) Infect_Mice->Treat_Mice Monitor_Mice Monitor Survival and Clinical Signs for a Defined Period Treat_Mice->Monitor_Mice Analyze_Data Analyze Survival Data (e.g., Kaplan-Meier Curve) Monitor_Mice->Analyze_Data

Workflow for the in vivo sepsis model.

Materials:

  • This compound formulated for in vivo administration

  • Acinetobacter baumannii strain

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6)

  • Sterile saline or PBS

  • Vehicle control

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow A. baumannii to mid-log phase in a suitable broth.

    • Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration for infection.

  • Infection:

    • Induce sepsis by intraperitoneally injecting the bacterial suspension into the mice. The infectious dose should be predetermined to cause a lethal infection in the control group.

  • Treatment:

    • Prepare the this compound formulation for injection. While the exact vehicle is not specified in the literature, a common approach is to dissolve the compound in a small amount of a biocompatible solvent (like DMSO) and then dilute it in a vehicle such as saline or a solution containing cyclodextrin to improve solubility.

    • Administer this compound subcutaneously at predetermined doses and time points post-infection (e.g., 1 and 5 hours after infection).[1]

    • A vehicle control group and a positive control group (e.g., treated with a known effective antibiotic like meropenem) should be included.

  • Monitoring:

    • Monitor the mice for signs of illness and survival over a period of several days.

  • Data Analysis:

    • Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests to determine the efficacy of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal and laboratory safety.

References

Application Notes and Protocols for Studying RO7075573 Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a novel tethered macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria, most notably Acinetobacter baumannii. Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, specifically targeting the LptB2FGC complex. This complex is an ATP-binding cassette (ABC) transporter responsible for the extraction of LPS from the inner membrane, a crucial step in the biogenesis of the outer membrane.[1][2][3] The emergence of resistance to this new class of antibiotics is a significant concern. Understanding the mechanisms by which bacteria develop resistance to this compound is paramount for its sustained clinical efficacy and the development of next-generation inhibitors.

These application notes provide a comprehensive guide for researchers to investigate the development of resistance to this compound. The protocols outlined below cover the generation of resistant bacterial strains, and the subsequent genomic, proteomic, and functional analyses required to elucidate resistance mechanisms.

Key Potential Mechanisms of Resistance

Based on the mechanism of action of this compound and known antibiotic resistance mechanisms in Acinetobacter baumannii, several potential avenues for resistance development can be hypothesized:

  • Target Modification: Mutations in the genes encoding the subunits of the LptB2FGC complex (lptB, lptF, lptG, lptC) could alter the drug-binding site, reducing the affinity of this compound.

  • Target Overexpression/Amplification: Increased expression of the LptB2FGC complex could titrate the drug, requiring higher concentrations for effective inhibition.

  • Efflux Pumps: Overexpression of endogenous or acquisition of new efflux pumps could actively transport this compound out of the bacterial cell, reducing its intracellular concentration. A. baumannii is known to utilize various efflux pumps for antibiotic resistance.[4][5][6]

  • Alterations in Lipopolysaccharide (LPS) Biosynthesis or Structure: Modifications to the structure of LPS, the substrate of the LptB2FGC transporter, could indirectly affect the inhibitor's binding or the transporter's function. Resistance to other outer membrane-targeting antibiotics, like polymyxins, often involves LPS modifications.[7][8]

  • Bypass Pathways: The development of alternative pathways for maintaining outer membrane integrity, though less likely for an essential process like LPS transport, cannot be entirely ruled out.

  • Decreased Outer Membrane Permeability: Changes in the outer membrane composition, such as the loss of porins, could reduce the uptake of this compound into the periplasm where its target is located.[9]

Experimental Workflow for Investigating this compound Resistance

A systematic approach is crucial for identifying and characterizing resistance mechanisms. The following workflow is recommended:

experimental_workflow cluster_generation Generation of Resistant Strains cluster_phenotypic Phenotypic Characterization cluster_genomic Genomic & Transcriptomic Analysis cluster_biochemical Biochemical & Functional Validation generate_resistance 1. In Vitro Resistance Selection mic_testing 2. MIC Determination generate_resistance->mic_testing growth_kinetics 3. Growth Kinetics mic_testing->growth_kinetics wgs 5. Whole Genome Sequencing mic_testing->wgs om_permeability 4. OM Permeability Assay growth_kinetics->om_permeability lps_analysis 10. LPS Extraction & Analysis om_permeability->lps_analysis qrt_pcr 6. qRT-PCR of Efflux Pumps & Lpt genes wgs->qrt_pcr site_mutagenesis 8. Site-Directed Mutagenesis wgs->site_mutagenesis target_expression 7. LptB2FGC Expression & Purification atpase_assay 9. ATPase Activity Assay target_expression->atpase_assay site_mutagenesis->target_expression lps_transport_pathway cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane lps_synthesis LPS Synthesis lptb2fgc LptB2FGC Complex lps_synthesis->lptb2fgc LPS atp ATP atp->lptb2fgc Energy lps_transport LPS Transport lptb2fgc->lps_transport LPS Extraction lps_insertion LPS Insertion lps_transport->lps_insertion This compound This compound This compound->lptb2fgc Inhibition

References

Application Notes and Protocols for RO7075573 in Bacterial Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a novel tethered macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1] Its unique mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a critical pathway for maintaining the integrity of the bacterial outer membrane.[1] Specifically, this compound targets the LptB2FGC complex, preventing the translocation of LPS from the inner membrane to the outer membrane.[1] This disruption of the outer membrane makes this compound a valuable tool for studying bacterial membrane physiology and a promising candidate for antimicrobial drug development.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on bacterial membrane integrity and function.

Mechanism of Action: Targeting LPS Transport

This compound exerts its bactericidal activity by binding to the LptB2FGC complex, an essential component of the LPS transport bridge that spans the periplasm. This binding event stalls the transport of newly synthesized LPS molecules to the outer membrane, leading to a cascade of detrimental effects on the bacterial cell envelope. The accumulation of LPS in the inner membrane and the depletion of LPS in the outer membrane compromise the structural integrity and barrier function of the outer membrane, ultimately leading to cell death.

cluster_0 cluster_1 Inner Membrane Inner Membrane IM Inner Membrane Periplasm Outer Membrane LptB2FGC LptB2FGC (LPS Transporter) LPS_OM LPS LptB2FGC->LPS_OM Translocation LPS_IM LPS LPS_IM->LptB2FGC LPS Transport This compound This compound This compound->LptB2FGC Inhibition Outer Membrane Outer Membrane OM Outer Membrane

Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterOrganismStrainValueReference
Minimum Inhibitory Concentration (MIC)Acinetobacter baumanniiACC005350.12 mg/L[1]

Experimental Protocols

These protocols are designed to assess the impact of this compound on the bacterial membrane of Acinetobacter baumannii. It is recommended to use a susceptible strain, such as A. baumannii ACC00535, for these assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of A. baumannii.

Materials:

  • This compound

  • Acinetobacter baumannii strain (e.g., ACC00535)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum of A. baumannii at a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.

  • Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth.

start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

MIC Determination Workflow.
Protocol 2: Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of A. baumannii, allowing the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • This compound

  • Acinetobacter baumannii strain

  • HEPES buffer (5 mM, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)

  • Polymyxin B (positive control)

  • Fluorometer

Procedure:

  • Grow A. baumannii to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

  • In a 96-well black plate, add the bacterial suspension.

  • Add NPN to each well to a final concentration of 10 µM.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Use Polymyxin B as a positive control.

  • Immediately monitor the increase in fluorescence over time.

  • The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

Protocol 3: Inner Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the integrity of the bacterial inner membrane. Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised cytoplasmic membranes.

Materials:

  • This compound

  • Acinetobacter baumannii strain

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Mellitin or other membrane-disrupting peptide (positive control)

  • Fluorometer or flow cytometer

Procedure:

  • Prepare a mid-log phase culture of A. baumannii, wash, and resuspend in PBS to an OD600 of 0.2.

  • Add PI to the bacterial suspension to a final concentration of 2 µg/mL.

  • Incubate for 5 minutes in the dark.

  • Add varying concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspension. Use a known membrane-disrupting agent as a positive control.

  • Measure the fluorescence (Excitation: 535 nm, Emission: 617 nm) at different time points.

  • An increase in fluorescence indicates inner membrane damage.

Protocol 4: Membrane Potential Assay (DiSC3(5) Assay)

This protocol measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.

Materials:

  • This compound

  • Acinetobacter baumannii strain

  • HEPES buffer (5 mM, pH 7.2) containing 100 mM KCl

  • DiSC3(5) stock solution (1 mM in DMSO)

  • Valinomycin (positive control for depolarization)

  • Fluorometer

Procedure:

  • Prepare a mid-log phase culture of A. baumannii, wash, and resuspend in HEPES buffer with KCl to an OD600 of 0.05.

  • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized cells).

  • Add varying concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) to the cell suspension. Use valinomycin as a positive control.

  • Monitor the increase in fluorescence (Excitation: 622 nm, Emission: 670 nm) over time.

  • An increase in fluorescence indicates membrane depolarization.

cluster_OM Outer Membrane Integrity cluster_IM Inner Membrane Integrity cluster_MP Membrane Potential NPN_assay NPN Uptake Assay PI_assay Propidium Iodide Uptake Assay DiSC3_assay DiSC3(5) Assay This compound This compound This compound->NPN_assay Disrupts OM This compound->PI_assay Disrupts IM (at higher conc.) This compound->DiSC3_assay Depolarizes IM

Experimental Assays for this compound.

Expected Results and Interpretation

  • MIC Assay: this compound is expected to exhibit potent activity against susceptible A. baumannii strains, with MIC values in the low mg/L range.

  • NPN Uptake Assay: A dose-dependent increase in NPN fluorescence is expected upon treatment with this compound, indicating a rapid disruption of the outer membrane. This effect should be observed at concentrations around the MIC.

  • Propidium Iodide Uptake Assay: An increase in PI fluorescence is anticipated, particularly at concentrations above the MIC. This indicates that following the disruption of the outer membrane, this compound also compromises the integrity of the inner membrane, leading to cell death.

  • DiSC3(5) Assay: A dose-dependent increase in DiSC3(5) fluorescence is expected, demonstrating that this compound causes depolarization of the cytoplasmic membrane. This is a consequence of the overall disruption of membrane integrity and ion gradients.

The disruption of the outer membrane is the primary and most rapid effect, consistent with the mechanism of LPS transport inhibition. Inner membrane permeabilization and depolarization are likely downstream events that contribute to the bactericidal activity of the compound.

Conclusion

This compound represents a powerful tool for investigating the intricacies of the bacterial cell envelope. The protocols outlined in these application notes provide a framework for researchers to explore the membrane-disrupting effects of this novel antibiotic. By systematically evaluating its impact on outer and inner membrane permeability and membrane potential, a deeper understanding of its mechanism of action and its potential as a therapeutic agent can be achieved.

References

Application Notes and Protocols: RO7075573 for the Treatment of Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO7075573 is a novel tethered macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern due to its high rates of morbidity and mortality in healthcare settings.[1] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, summarizing its mechanism of action, in vitro activity, and in vivo efficacy. This compound is a lead compound from which the clinical candidate zosurabalpin (RG6006) was derived.[2][3]

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery.[2][3] Specifically, it targets the LptB2FGC complex, an essential transporter responsible for the translocation of LPS from the inner to the outer membrane of Gram-negative bacteria.[2][3] By binding to this complex, this compound blocks the transport of LPS, leading to its accumulation in the inner membrane and ultimately causing cell death.[2] This unique mechanism circumvents existing resistance pathways, making it a promising candidate against multidrug-resistant strains.[2]

Figure 1. Signaling pathway of this compound-mediated inhibition of LPS transport.

In Vitro Activity

This compound has demonstrated potent and specific activity against a panel of A. baumannii strains, including multidrug-resistant (MDR) and CRAB isolates.

Table 1: In Vitro Activity of this compound against A. baumannii
StrainResistance ProfileMIC (mg/L)
ATCC 19606Susceptible4 (for parent compound RO7036668)
ACC00535MDR, CRAB0.12 (in CAMHB with 20% human serum)[4][5]
Various Clinical IsolatesMDR, CRAB≤0.06 - 0.5[1]

MIC: Minimum Inhibitory Concentration; CAMHB: Cation-Adjusted Mueller-Hinton Broth

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against A. baumannii using the broth microdilution method.

Materials:

  • A. baumannii isolates

  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented with 20% human serum[4][5]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the A. baumannii isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacteria (final conc. 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Figure 2. Experimental workflow for MIC determination.

In Vivo Efficacy

This compound has shown significant efficacy in murine models of A. baumannii infection.

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
ModelMouse StrainBacterial StrainTreatment RegimenOutcome
SepsisImmunocompetentACC005350.1-0.3 mg/kg (s.c.) at 1 and 5h post-infectionComplete protection from lethality[1][5]
Thigh InfectionNeutropenicACC005350.3-30 mg/kg (s.c.) every 4h for 24h>4 log reduction in bacterial burden[1]

s.c.: subcutaneous

Protocol 2: Murine Sepsis Model

This protocol describes a lethal sepsis model in immunocompetent mice to evaluate the protective efficacy of this compound.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • A. baumannii strain ACC00535

  • This compound solution for injection

  • Vehicle control (e.g., saline)

  • Sterile syringes and needles

Procedure:

  • Infection:

    • Prepare an inoculum of A. baumannii ACC00535 in sterile saline.

    • Induce sepsis by intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause lethality within a specific timeframe.

  • Treatment:

    • Administer this compound subcutaneously at specified doses (e.g., 0.1, 0.3 mg/kg) at 1 and 5 hours post-infection.[4][5]

    • A control group should receive the vehicle.

  • Monitoring:

    • Monitor the survival of the mice for a period of 6 days.[4][5]

    • Record and plot survival data using a Kaplan-Meier curve.

Protocol 3: Murine Thigh Infection Model

This protocol details a neutropenic thigh infection model to assess the bactericidal activity of this compound.

Materials:

  • Mice (e.g., ICR)

  • Cyclophosphamide for inducing neutropenia

  • A. baumannii strain ACC00535

  • This compound solution for injection

  • Vehicle control

  • Sterile syringes and needles

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).

  • Infection:

    • Two hours before treatment, inoculate the thigh muscle of each mouse with a suspension of A. baumannii ACC00535.[1]

  • Treatment:

    • Administer this compound subcutaneously at various doses (e.g., 0.3-30 mg/kg) every 4 hours for 24 hours.[1]

    • A control group should receive the vehicle.

  • Assessment of Bacterial Burden:

    • At the end of the 24-hour treatment period, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

cluster_sepsis Sepsis Model cluster_thigh Thigh Infection Model sepsis_infect Intraperitoneal Infection sepsis_treat Treat with this compound (1 & 5h post-infection) sepsis_infect->sepsis_treat sepsis_monitor Monitor Survival (6 days) sepsis_treat->sepsis_monitor thigh_neutropenia Induce Neutropenia thigh_infect Intramuscular Infection thigh_neutropenia->thigh_infect thigh_treat Treat with this compound (q4h for 24h) thigh_infect->thigh_treat thigh_burden Determine Bacterial Burden (CFU/thigh) thigh_treat->thigh_burden

Figure 3. Logical relationship of in vivo experimental models.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of infections caused by CRAB. Its novel mechanism of action, potent in vitro activity, and robust in vivo efficacy make it a valuable tool for researchers and drug developers. The protocols provided herein offer a framework for the continued investigation and development of this and similar compounds.

References

RO7075573: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a novel, potent macrocyclic peptide antibiotic identified as a promising preclinical candidate for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB). This document provides detailed application notes and protocols for the proper handling, storage, and laboratory use of this compound. It includes information on its mechanism of action, physicochemical properties, and recommended procedures for in vitro and in vivo studies.

Physicochemical Properties and Storage

Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. The compound's known physicochemical properties are summarized below.

PropertyData
Chemical Class Tethered Macrocyclic Peptide
Molecular Weight Data not publicly available
Aqueous Solubility High (>100 mg/mL at pH 1–9)
Lipophilicity (logD7.4) -2.46 (low)
Physical Form Typically a solid powder
Recommended Storage Store powder at -20°C, protected from light.
Solution Storage Aliquot and store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Safety Precautions

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety precautions for handling potent, novel research compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Handling Powder: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust particles.

  • Solution Preparation: Prepare solutions in a well-ventilated area or a chemical fume hood.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial activity by targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. Specifically, it inhibits the LptB2FGC complex, which is essential for the translocation of LPS from the inner membrane to the outer membrane. This disruption of LPS transport leads to the accumulation of LPS in the inner membrane, causing cellular stress and ultimately bacterial cell death.

RO7075573_MoA cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Binding LPS_P LPS LptB2FGC->LPS_P Transport LPS_OM LPS LPS_P->LPS_OM Assembly This compound This compound This compound->LptB2FGC

Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions

A common stock solution concentration for in vitro assays is 10 mM in 100% dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of this compound against Acinetobacter baumannii.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Acinetobacter baumannii strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies of A. baumannii in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Add 50 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a positive control well (bacteria without drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

In Vivo Efficacy Study (Mouse Sepsis Model)

This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of bacterial sepsis. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS)

  • Pathogenic strain of Acinetobacter baumannii

  • 6-8 week old female BALB/c mice (or other appropriate strain)

  • Syringes and needles for injection

  • Animal monitoring equipment

Protocol Workflow:

in_vivo_workflow A Acclimatize Mice (5-7 days) B Prepare Bacterial Inoculum (e.g., 10^7 CFU/mouse) A->B C Induce Sepsis (Intraperitoneal Injection) B->C D Administer this compound (e.g., Subcutaneous Injection) C->D Randomize into groups E Control Groups (Vehicle, No Treatment) C->E Randomize into groups F Monitor Survival and Clinical Signs (e.g., for 7 days) D->F E->F G Endpoint Analysis (e.g., Bacterial load in organs) F->G

Workflow for an in vivo mouse sepsis model.

Protocol Steps:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least 5 days before the experiment.

  • Infection: Induce a lethal systemic infection by intraperitoneal (IP) injection of a predetermined lethal dose of A. baumannii.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or intravenous injection). Include a vehicle control group.

  • Monitoring: Monitor the mice for survival and clinical signs of illness (e.g., lethargy, ruffled fur) at regular intervals for a defined period (e.g., 7 days).

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the efficacy of this compound compared to the control group.

Conclusion

This compound is a promising antibiotic candidate with a novel mechanism of action against challenging Gram-negative pathogens. The protocols and information provided in this document are intended to guide researchers in the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the evaluation of this important new therapeutic agent.

Application Notes and Protocols for Measuring RO7075573 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo techniques and protocols for evaluating the efficacy of RO7075573, a novel antibiotic targeting the lipopolysaccharide (LPS) transporter in Gram-negative bacteria.

Introduction

This compound is a first-generation tethered macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] Its mechanism of action involves the inhibition of the LptB2FGC complex, which is essential for transporting LPS from the inner to the outer membrane of the bacterium.[2][3] This disruption of the outer membrane leads to bacterial cell death. While the primary effect of this compound is direct antibacterial activity, the clearance of bacteria and the subsequent reduction in LPS load can indirectly modulate the host immune response, mitigating the inflammatory cascade associated with severe infections.

Application Notes: In Vivo Efficacy Models

The in vivo efficacy of this compound is primarily assessed using murine infection models that mimic human diseases caused by A. baumannii. The key endpoints in these models are survival and the reduction of bacterial burden in target tissues.

1. Murine Sepsis Model:

This model is crucial for evaluating the ability of this compound to protect against systemic infection and mortality.

  • Animal Model: Immunocompetent mice are typically used to allow for the assessment of the compound's efficacy in the context of a functional immune system.

  • Infection Route: Sepsis is induced by intraperitoneal inoculation of a lethal dose of a clinically relevant A. baumannii strain.[1][2]

  • Treatment: this compound is administered, often subcutaneously, at various doses and time points post-infection.[1][2]

  • Primary Endpoint: The primary outcome measured is the survival rate of the treated animals over a defined period (e.g., 6-7 days) compared to vehicle-treated controls.[1]

  • Secondary Endpoints: Bacterial loads in the blood and various organs can be quantified at specific time points to assess systemic clearance.

2. Murine Thigh Infection Model:

This localized infection model is used to determine the direct antibacterial activity of this compound at the site of infection.

  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide) are often used to minimize the contribution of the host immune system and focus on the direct antimicrobial effect of the drug.[1]

  • Infection Route: A specific inoculum of A. baumannii is injected into the thigh muscle.[1]

  • Treatment: this compound is administered systemically (e.g., subcutaneously) at different dosing regimens.[1]

  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial burden, quantified as colony-forming units (CFU) per gram of thigh tissue, compared to vehicle-treated controls at a specified time after treatment initiation (e.g., 24 hours).[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies of this compound.

Table 1: Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteDosing Schedule (post-infection)Survival Rate (%)Reference
Vehicle-Subcutaneous1 and 5 hours0[1]
This compound0.1Subcutaneous1 and 5 hours100[2]
This compound0.3Subcutaneous1 and 5 hours100[2]
Meropenem80Subcutaneous1 and 5 hours100[1]

Table 2: Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupTotal Daily Dose (mg/kg/day)Administration RouteDosing Schedule (post-infection)Bacterial Burden Reduction (log10 CFU/thigh) vs. T=0hReference
Vehicle-SubcutaneousEvery 4 hours for 24h-[1]
This compound1.2SubcutaneousEvery 4 hours for 24h~2.5[1]
This compound4.8SubcutaneousEvery 4 hours for 24h~4.0[1]
This compound19.2SubcutaneousEvery 4 hours for 24h~5.0[1]
Meropenem320SubcutaneousEvery 4 hours for 24h~5.0[1]

Experimental Protocols

Protocol 1: Murine Sepsis Model for this compound Efficacy

1. Materials:

  • Immunocompetent mice (e.g., CD-1 or C57BL/6), 6-8 weeks old.
  • Acinetobacter baumannii strain (e.g., ACC00535).[1]
  • Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Mucin (for enhancing infectivity, if required).
  • This compound formulated in a suitable vehicle (e.g., saline).
  • Vehicle control.
  • Positive control antibiotic (e.g., meropenem).

2. Bacterial Inoculum Preparation: a. Culture A. baumannii overnight in TSB at 37°C with shaking. b. Subculture the bacteria in fresh broth and grow to mid-logarithmic phase. c. Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS). d. Resuspend the bacterial pellet in PBS (or PBS with mucin) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size should be predetermined to induce mortality within a specific timeframe.

3. Infection Procedure: a. Acclimatize mice for at least 3 days before the experiment. b. Randomly assign mice to treatment groups (n=10 per group).[1] c. Inject each mouse intraperitoneally with the prepared bacterial inoculum (e.g., 0.5 mL).

4. Treatment Administration: a. At 1 hour and 5 hours post-infection, administer the assigned treatment (this compound, vehicle, or positive control) via subcutaneous injection.[1][2]

5. Monitoring and Endpoint: a. Monitor the mice for signs of distress and mortality at least twice daily for 6-7 days. b. The primary endpoint is survival. Record the time of death for each animal. c. Generate a Kaplan-Meier survival curve to visualize the results.[1]

Protocol 2: Murine Thigh Infection Model for this compound Efficacy

1. Materials:

  • Immunocompromised mice (e.g., neutropenic ICR mice), 6-8 weeks old.
  • Cyclophosphamide for inducing neutropenia.
  • Acinetobacter baumannii strain.
  • Broth and buffers as in Protocol 1.
  • This compound and controls.

2. Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce neutropenia.

3. Bacterial Inoculum Preparation: a. Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration to establish a localized infection (e.g., 1-5 x 10^6 CFU/thigh).

4. Infection Procedure: a. Anesthetize the mice. b. Inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of one hind limb.

5. Treatment Administration: a. Starting 2 hours post-infection, administer the assigned treatments subcutaneously every 4 hours for a total of 24 hours.[1]

6. Endpoint Analysis: a. At 24 hours after the initiation of treatment, euthanize the mice. b. Aseptically dissect the infected thigh muscle. c. Homogenize the tissue in sterile PBS. d. Prepare serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar). e. Incubate the plates overnight at 37°C. f. Count the colonies to determine the number of CFU per gram of thigh tissue. g. Calculate the mean log10 CFU/gram of tissue for each treatment group and compare to the vehicle control.

Visualizations

G cluster_bacterium Gram-Negative Bacterium IM Inner Membrane LptB2FGC LptB2FGC Transporter IM->LptB2FGC LPS Transport OM Outer Membrane LPS_IM LPS LptB2FGC->OM LPS Insertion CellDeath Bacterial Cell Death LptB2FGC->CellDeath Disruption leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->LptB2FGC G start Start acclimatize Acclimatize Mice (≥3 days) start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize infect Induce Sepsis (Intraperitoneal Injection of A. baumannii) randomize->infect treat1 Administer Treatment (1 hour post-infection) infect->treat1 treat2 Administer Treatment (5 hours post-infection) treat1->treat2 monitor Monitor Survival (Twice daily for 6-7 days) treat2->monitor end Endpoint: Kaplan-Meier Survival Analysis monitor->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming RO7075573 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with RO7075573 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-generation lead compound in a novel class of tethered macrocyclic peptide antibiotics.[1][2] It has demonstrated potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii (CRAB).[1][3] The mechanism of action of this compound and its class of molecules involves the inhibition of the LptB2FGC complex. This complex is responsible for the transport of lipopolysaccharide (LPS) from the inner bacterial membrane to the outer membrane.[1][3][4] By blocking this transport, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[4]

Q2: I am observing a precipitate or inconsistent results in my in vitro assays with this compound. What could be the cause?

Inconsistent results or precipitation when using this compound in aqueous solutions, such as cell culture media, are likely due to its low aqueous solubility. This is a common challenge with many small molecule compounds. In fact, for this class of compounds, a "trailing effect" in minimum inhibitory concentration (MIC) assays has been observed, which could be indicative of solubility issues.[1] This effect was mitigated by the addition of serum to the testing medium.[1] Furthermore, this compound has been noted to cause the formation of aggregated low-density lipoprotein/high-density lipoprotein vesicles, indicating potential in vitro plasma incompatibility.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

While specific solubility data for this compound is not publicly available, a common starting point for poorly water-soluble compounds is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. It is crucial to then dilute this stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤ 0.5%).

Q4: How can I improve the solubility of this compound in my aqueous cell culture medium?

Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in aqueous media. These include the use of co-solvents, the addition of serum or albumin, and careful dilution techniques.[5][6][7][8] It is recommended to empirically test these methods to find the optimal conditions for your specific assay.

Troubleshooting Guide

Table 1: Strategies for Enhancing In Vitro Solubility of this compound
MethodDescriptionKey Considerations
Co-solvency The addition of a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds.[6][7][8]- The final concentration of the co-solvent should be carefully controlled to avoid cellular toxicity. - Common co-solvents include DMSO, ethanol, and PEG-400. - Test a range of co-solvent concentrations to find the optimal balance between solubility and toxicity.
Use of Serum or Albumin Proteins like albumin in fetal bovine serum (FBS) or bovine serum albumin (BSA) can bind to hydrophobic compounds and help keep them in solution.[5] The inclusion of 20% human serum has been shown to alleviate trailing effects in MIC readings for this compound.[1][2]- The concentration of serum or albumin should be consistent across all experiments. - Be aware that protein binding can affect the free concentration of the compound and thus its apparent activity.
pH Adjustment For ionizable compounds, adjusting the pH of the medium can increase solubility.- The pKa of this compound is not publicly available, so the utility of this method is uncertain. - Ensure the final pH is compatible with your cells or assay system.
Sonication Applying ultrasonic energy can help to break down aggregates and disperse the compound in the solvent.[5]- Use sonication judiciously to avoid degradation of the compound. - This may only provide a temporary increase in solubility.
Use of Surfactants Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can aid in solubilization.[5]- This method is generally more suitable for cell-free assays, as surfactants can be toxic to cells at higher concentrations.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution into Aqueous Medium

This protocol is designed to minimize precipitation when diluting the DMSO stock into your final aqueous medium.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in your cell culture medium or assay buffer. For example, dilute your 10 mM stock 1:100 to achieve a 100 µM solution. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing.

  • Final Dilution: From this intermediate dilution, prepare your final experimental concentrations. This two-step process can help prevent the compound from crashing out of solution.

Visualizations

Signaling Pathway

RO7075573_Mechanism_of_Action cluster_IM Inner Membrane cluster_OM Outer Membrane LPS_synth LPS Synthesis LPS LPS LPS_synth->LPS Produces LptB2FGC LptB2FGC Complex OM_surface Outer Membrane Surface LptB2FGC->OM_surface Transports LPS This compound This compound This compound->LptB2FGC Inhibits LPS->LptB2FGC Binds to

Caption: Mechanism of action of this compound.

Experimental Workflow

Solubility_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Options start Start: this compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium stock->dilute check_precipitate Observe for Precipitation dilute->check_precipitate no_precipitate No Precipitation: Proceed with Assay check_precipitate->no_precipitate No precipitate Precipitation Observed: Troubleshoot check_precipitate->precipitate Yes option1 Use Co-solvent (e.g., higher % DMSO) precipitate->option1 option2 Add Serum or Albumin (e.g., 20% FBS) precipitate->option2 option3 Optimize Dilution Method (e.g., serial dilution) precipitate->option3 re_evaluate Re-evaluate for Precipitation option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->no_precipitate No re_evaluate->precipitate Yes (Try another option or combination)

Caption: Troubleshooting workflow for this compound solubility.

References

troubleshooting RO7075573 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO7075573. The information is designed to address potential sources of experimental variability and provide clarity on the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-generation lead compound in a class of tethered macrocyclic peptide antibiotics.[1] Its primary mechanism of action is the inhibition of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[1][2][3] Specifically, it targets the LptB2FGC complex, which is responsible for transporting LPS from the inner membrane to the outer membrane of the bacteria.[1][3] By blocking this transport, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[4]

Q2: What is the primary target of this compound?

The primary target of this compound is the LptB2FGC complex, a crucial component of the LPS transport system in Gram-negative bacteria.[1][3]

Q3: Are there any known inactive control compounds for this compound?

Yes, RO7055137 is cited as an inactive control compound.[1]

Q4: Has resistance to this class of compounds been observed?

Yes, resistance to zosurabalpin, a clinical candidate from the same class of macrocyclic peptides, has been studied.[1] Resistance mutations have been mapped to the lptFG genes, which are part of the targeted LptB2FGC complex.[2]

Troubleshooting Experimental Variability

This section addresses common issues that may lead to variability in experimental results with this compound.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Readings

Potential Cause: A "trailing effect" has been reported in MIC assays with this class of compounds against Acinetobacter baumannii. This can make the determination of the true MIC challenging.

Recommended Solution:

  • Supplementation with Serum: The inclusion of serum in the testing medium has been shown to alleviate the trailing effect.[1] It is recommended to use cation-adjusted Mueller-Hinton broth (CAMHB) with 20% human serum for more consistent MIC readings.[1]

Issue 2: Variability in In Vivo Efficacy Studies

Potential Cause 1: Plasma Incompatibility. this compound has been observed to cause the formation of aggregated low-density lipoprotein/high-density lipoprotein vesicles in vitro, which correlated with a rapid decrease in lipid parameters after intravenous administration in rats.[1] This incompatibility could affect the compound's bioavailability and efficacy in vivo.

Recommended Action:

  • Carefully monitor lipid profiles in animal models.

  • Consider the formulation of the compound to improve its compatibility with plasma.

Potential Cause 2: Tolerability Issues. Intravenous administration of this compound in rats at certain concentrations has been associated with significant tolerability issues, including mortality.[1]

Recommended Action:

  • Conduct dose-ranging studies to determine the maximum tolerated dose in your specific animal model.

  • Closely monitor animals for any adverse effects.

Issue 3: Discrepancies in Bacterial Susceptibility

Potential Cause: The composition of the growth medium can influence the susceptibility of bacteria to this class of antibiotics. Experimental evolution studies with zosurabalpin showed different outcomes when conducted in CAMHB with or without 20% human serum.[1]

Recommended Action:

  • Standardize the growth medium across all experiments.

  • If comparing results across different studies, be mindful of the media composition used in each.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Strain: Use a standardized inoculum of the target Gram-negative bacterium (e.g., Acinetobacter baumannii).

  • Medium: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For organisms exhibiting a trailing effect, supplement the medium with 20% human serum.[1]

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Incubation: Inoculate the bacterial suspension into microtiter plates containing the serially diluted compound. Incubate at the appropriate temperature and duration for the specific bacterial strain.

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation

Table 1: In Vitro Activity of this compound and a Comparator

CompoundTarget OrganismMIC (mg/L)
This compoundA. baumannii ACC005350.12 (in CAMHB with 20% human serum)
RO7036668A. baumannii4- to 64-fold less potent than this compound

Source: Adapted from literature data.[1]

Visualizations

Signaling Pathway

RO7075573_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane LPS_OM Lipopolysaccharide (LPS) LPS_Peri LPS LPS_Peri->LPS_OM LPS_IM LPS Precursor LPS_IM->LPS_Peri LPS Transport LptB2FGC LptB2FGC Complex This compound This compound This compound->LptB2FGC Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow_MIC A Prepare Bacterial Inoculum D Inoculate Microtiter Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Growth Medium (e.g., CAMHB + 20% Serum) C->D E Incubate at Optimal Temperature D->E F Read and Record MIC E->F

References

Technical Support Center: Optimizing RO7075573 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of RO7075573 in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a tethered macrocyclic peptide antibiotic. Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria, specifically targeting the LptB2FGC complex.[1][2] This complex is responsible for transporting LPS from the inner membrane to the outer membrane of the bacteria. By blocking this transport, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[1][3] This novel mechanism makes it effective against multidrug-resistant strains of Acinetobacter baumannii.[1][4]

Q2: What is a recommended starting dose for this compound in mouse efficacy studies?

Based on published preclinical studies, subcutaneous (s.c.) administration of this compound has shown efficacy in mouse models of A. baumannii infection. In a lethal sepsis model, s.c. doses between 0.1 and 0.3 mg/kg administered at 1 and 5 hours post-inoculation provided complete protection.[1] In a neutropenic mouse thigh infection model, s.c. doses ranging from 0.3 to 30 mg/kg administered every 4 hours for 24 hours resulted in a dose-dependent reduction in bacterial burden.[1]

A pilot study with a small number of animals is recommended to determine the optimal dose-response curve for your specific animal model and bacterial strain.

Q3: What are the known pharmacokinetic properties of this compound in animals?

This compound has demonstrated favorable absorption, distribution, metabolism, and elimination (ADME) properties in preclinical studies.[1] However, specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the provided search results are limited. It is noted that the in vitro antibacterial and pharmacokinetic properties of the class of molecules to which this compound belongs translate into potent in vivo efficacy.[1]

Q4: Are there any known safety or tolerability issues with this compound?

Yes, while this compound has a favorable in vitro safety profile, a significant tolerability issue was identified with intravenous (i.v.) administration in rats.[1] Administration of 6 mg/kg/day of this compound intravenously led to mortality and moribund animals.[1] This was associated with poor plasma compatibility, causing precipitation at concentrations far below the formulated drug concentration.[1] Specifically, this compound was found to cause the formation of aggregated low-density lipoprotein/high-density lipoprotein (LDL/HDL) vesicles.[1] Subcutaneous administration in mice, however, has been shown to be effective and was used in efficacy studies.[1][4]

Troubleshooting Guide

Issue 1: Lack of Efficacy in an In Vivo Model

Possible Cause Troubleshooting Steps
Suboptimal Dosage - Review the dose-response data from published studies (see Data Presentation section).- Perform a dose-titration study to determine the minimal effective dose in your model.- Consider the dosing frequency and duration based on the infection model. In a thigh infection model, dosing every 4 hours was effective.[1]
Inappropriate Route of Administration - Subcutaneous administration has been shown to be effective in mouse models.[1][4]- Intravenous administration may lead to tolerability issues and reduced efficacy due to plasma incompatibility.[1]
Compound Instability - Prepare fresh solutions of this compound for each experiment.- Ensure proper storage of the compound as per the manufacturer's instructions.
Resistant Bacterial Strain - Confirm the Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain used in your study. The MIC for A. baumannii ACC00535 was reported to be 0.12 mg/l in the presence of 20% human serum.[4]

Issue 2: Adverse Events or Toxicity Observed in Animals

Possible Cause Troubleshooting Steps
Intravenous Administration - Avoid intravenous administration, especially in rats, due to known tolerability issues.[1]- If i.v. administration is necessary, consider a slower infusion rate, a different vehicle formulation, or lower concentrations to mitigate plasma precipitation.[1]
High Dosage - Reduce the administered dose.- Conduct a maximum tolerated dose (MTD) study to establish the safe dosage range in your specific animal model.
Vehicle-Related Toxicity - Administer a vehicle-only control group to assess any potential toxicity from the formulation.- Consider using alternative, well-tolerated vehicles.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Mouse Models of A. baumannii Infection

Infection Model Animal Model Route of Administration Dosage Regimen Outcome Reference
Lethal SepsisImmunocompetent CD-1 MiceSubcutaneous (s.c.)0.1 - 0.3 mg/kg at 1 and 5 hours post-inoculationComplete protection from mortality[1]
Thigh InfectionNeutropenic CD-1 MiceSubcutaneous (s.c.)0.3 - 30 mg/kg every 4 hours for 24 hoursDose-dependent reduction in thigh bacterial burden (>4 log decrease in CFU)[1]

Table 2: Summary of Safety Findings for this compound in Rats

Route of Administration Dosage Observed Issues Potential Mechanism Reference
Intravenous (i.v.)6 mg/kg/dayMortality and moribund animalsPoor plasma compatibility leading to precipitation and aggregation of LDL/HDL vesicles[1]

Experimental Protocols

Protocol 1: Murine Sepsis Model for Efficacy Testing

  • Animal Model: Use immunocompetent CD-1 mice.[1]

  • Bacterial Strain: Utilize a relevant strain of Acinetobacter baumannii, for example, the multidrug-resistant strain ACC00535.[1]

  • Infection: Induce sepsis by intraperitoneal (i.p.) inoculation of the bacterial suspension.

  • Compound Administration: Prepare this compound in a suitable vehicle. Administer the compound subcutaneously (s.c.) at predetermined time points post-infection (e.g., 1 and 5 hours).[1]

  • Dose Groups: Include a vehicle control group and multiple dose groups of this compound (e.g., 0.1, 0.3 mg/kg).[1] A positive control group with a standard-of-care antibiotic like meropenem can also be included.[4]

  • Monitoring: Monitor the survival of the animals over a period of several days (e.g., 6 days).[4]

  • Data Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance between the treated and control groups.

Protocol 2: Murine Thigh Infection Model for Bacterial Burden Assessment

  • Animal Model: Use neutropenic CD-1 mice to establish a robust infection.[1]

  • Bacterial Strain: Use a relevant A. baumannii strain.

  • Infection: Induce a localized thigh infection by intramuscular (i.m.) inoculation of the bacterial suspension.

  • Compound Administration: Administer this compound subcutaneously at various doses (e.g., 0.3, 3, 10, 30 mg/kg) starting at a defined time point post-infection (e.g., 2 hours).[1][4] Administer the compound at regular intervals (e.g., every 4 hours) for a specified duration (e.g., 24 hours).[1][4]

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and aseptically harvest the infected thigh muscle.

  • Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions for plating on appropriate agar plates. Enumerate the colony-forming units (CFU) to determine the bacterial burden.

  • Data Analysis: Compare the CFU counts between the vehicle-treated and this compound-treated groups to assess the dose-dependent reduction in bacterial load.

Visualizations

RO7075573_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_OM Outer Membrane cluster_IM Inner Membrane LPS_OM Lipopolysaccharide (LPS) LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC Transport LptB2FGC->LPS_OM Translocation Disruption Outer Membrane Disruption LptB2FGC->Disruption This compound This compound This compound->LptB2FGC Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Mechanism of action of this compound.

Dosage_Optimization_Workflow cluster_workflow Dosage Optimization Workflow A In Vitro MIC Determination B Literature Review for Starting Dose A->B C Pilot Dose-Ranging Study (Small Animal Cohort) B->C D Evaluate Efficacy (e.g., Survival, Bacterial Load) C->D E Monitor for Adverse Events C->E F Select Optimal Dose for Definitive Efficacy Studies D->F E->F G Definitive Efficacy Study (Larger Animal Cohort) F->G

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Lack of Efficacy Start Lack of In Vivo Efficacy CheckDose Is the dose sufficient? Start->CheckDose CheckRoute Is the route of administration optimal? CheckDose->CheckRoute Yes IncreaseDose Increase Dose / Optimize Frequency CheckDose->IncreaseDose No CheckStability Is the compound stable? CheckRoute->CheckStability Yes UseSC Use Subcutaneous Route CheckRoute->UseSC No CheckMIC Is the bacterial strain susceptible? CheckStability->CheckMIC Yes PrepareFresh Prepare Fresh Solutions CheckStability->PrepareFresh No ConfirmMIC Confirm Strain MIC CheckMIC->ConfirmMIC Unsure Success Efficacy Achieved IncreaseDose->Success UseSC->Success PrepareFresh->Success ConfirmMIC->Success

Caption: Logical flow for troubleshooting lack of efficacy.

References

Technical Support Center: Synthesis of RO7075573 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of RO7075573 derivatives and other complex macrocyclic peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Cyclized Product

Q: My macrocyclization reaction is resulting in a low yield of the desired cyclic peptide, with a significant amount of linear precursor remaining. What are the possible causes and how can I improve the yield?

A: Low cyclization yields are a common challenge in the synthesis of macrocyclic peptides. Several factors can contribute to this issue, from the inherent properties of the peptide sequence to the reaction conditions.

Possible Causes and Solutions:

  • Unfavorable Peptide Conformation: The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization, making the reaction entropically unfavorable.[1][2]

    • Solution 1: Introduce "Turn-Inducing" Residues: Incorporate amino acids like proline, D-amino acids, or N-methylated amino acids into the linear precursor sequence. These residues can help pre-organize the peptide backbone into a conformation that favors cyclization.[1][2][3]

    • Solution 2: Optimize the Solvent: The solvent plays a crucial role in peptide conformation. Experiment with different solvents or solvent mixtures to find conditions that promote a cyclization-competent conformation.

  • Inefficient Coupling Reagents: The chosen coupling reagents may not be sufficiently reactive for your specific peptide sequence.

    • Solution: Screen a variety of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU, HATU) and aminium/uronium salts are often effective.[1][3] The addition of additives like HOAt or HOBt can also enhance coupling efficiency and suppress side reactions.[1]

  • Intermolecular Oligomerization: At high concentrations, linear peptide precursors are more likely to react with each other, forming dimers and higher-order oligomers instead of the desired cyclic monomer.

    • Solution: Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM).[3] This can be achieved by the slow addition of the linear peptide to the reaction mixture using a syringe pump.

  • Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.

    • Solution: Cautiously increasing the reaction temperature may improve the cyclization yield for challenging sequences. However, this should be done with care as higher temperatures can also promote side reactions.[1]

Issue 2: Presence of Unexpected Side Products

Q: My crude product analysis shows significant peaks corresponding to unexpected masses, such as oligomers or products with mass changes. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a frequent complication in peptide synthesis, particularly with complex sequences. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, leading to the formation of diastereomeric peptides. This is particularly common at the C-terminal residue during head-to-tail cyclization.

    • Solution 1: Use coupling reagents and additives known to suppress racemization, such as HOAt or HOBt.[1]

    • Solution 2: Optimize the reaction temperature; lower temperatures generally reduce the rate of epimerization.[1]

  • Oligomerization: As mentioned previously, intermolecular reactions can lead to the formation of cyclic dimers, trimers, and larger oligomers.

    • Solution: Employ high-dilution conditions for the cyclization step.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of products.

    • Solution: Use optimized protecting groups for the aspartic acid side chain and add HOBt to deprotection solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing and incorporating unusual amino acids (UAAs) into peptide sequences like those in this compound derivatives?

A1: The synthesis of this compound derivatives involves the incorporation of non-proteinogenic or "unusual" amino acids (UAAs). This presents several challenges:

  • Synthesis of UAA Building Blocks: The UAAs themselves may require multi-step and complex synthetic routes to prepare them in a form suitable for solid-phase peptide synthesis (SPPS), with appropriate protecting groups.[4]

  • Coupling Efficiency: UAAs with bulky or sterically hindered side chains can exhibit poor coupling efficiency during SPPS, leading to deletion sequences.

  • Conformational Effects: The introduction of UAAs can significantly alter the peptide's secondary structure and folding, which can impact the efficiency of subsequent steps, including cyclization.[5][6]

Q2: What are the key considerations for the purification of macrocyclic peptides like this compound derivatives?

A2: The purification of macrocyclic peptides is often a significant bottleneck in the overall synthesis.[7] Key challenges and considerations include:

  • Complex Impurity Profiles: Crude synthetic macrocyclic peptides often contain a complex mixture of closely related impurities, including deletion sequences, diastereomers, and oligomers, making separation difficult.[8][9]

  • Poor Solubility: Macrocyclic peptides can have limited solubility in standard purification solvents.

  • Chromatography Method Development: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common purification technique.[9][10] Method development requires careful optimization of the stationary phase, mobile phase composition (including organic modifiers and ion-pairing agents), and gradient to achieve adequate resolution.[11]

  • Scalability: Scaling up the purification from milligram to gram quantities can be challenging and requires specialized equipment and expertise.[12][13]

Q3: What are the primary strategies for peptide macrocyclization?

A3: Several strategies exist for the cyclization of peptides, and the choice depends on the desired linkage and the amino acid sequence.[3][14] The most common approaches include:

  • Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This is a widely used method but can be challenging due to the need to bring the two ends of the linear peptide together.[3]

  • Side-Chain Cyclization: Cyclization can occur between the side chains of two amino acids, or between a side chain and the N- or C-terminus.[15] This can be used to create different ring sizes and conformations.

  • Non-Amide Bond Forming Cyclizations: Other chemistries such as "click" chemistry (azide-alkyne cycloaddition), ring-closing metathesis, and native chemical ligation can be employed to form the macrocyclic ring.[2][3][14]

Data Presentation

Table 1: Troubleshooting Guide for Low Cyclization Yield

Problem Potential Cause Recommended Solution(s) Reference(s)
Low conversion of linear precursorUnfavorable peptide conformation- Introduce turn-inducing residues (Pro, D-AAs, N-Me AAs)- Screen different solvents[1][2][3]
Inefficient coupling reagents- Screen a panel of coupling reagents (e.g., HATU, PyBOP)- Use additives like HOAt or HOBt[1][3]
Intermolecular oligomerization- Perform cyclization under high dilution (0.1-1 mM)- Use a syringe pump for slow addition[3]
Low reaction temperature- Cautiously increase the reaction temperature[1]

Table 2: Common Side Reactions in Macrocyclic Peptide Synthesis

Side Reaction Description Mitigation Strategy Reference(s)
RacemizationLoss of stereochemical integrity at an amino acid's α-carbon.- Use racemization-suppressing additives (HOAt, HOBt)- Lower reaction temperature[1]
OligomerizationFormation of cyclic dimers and higher-order polymers.- High dilution conditions during cyclization[3]
Aspartimide FormationIntramolecular cyclization of aspartic acid residues.- Use optimized Asp protecting groups- Add HOBt to deprotection solutions[1]

Experimental Protocols

Protocol 1: General Procedure for On-Resin Macrocyclization

  • Linear Peptide Synthesis: The linear peptide precursor is synthesized on a solid support (resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The side chain of an appropriate amino acid (e.g., Asp, Glu, Lys) is used to anchor the peptide to the resin, leaving the N- and C-termini free for cyclization.

  • Terminal Deprotection: The protecting groups on the N-terminal amine and the C-terminal carboxylic acid are selectively removed while the peptide is still attached to the resin.

  • Cyclization: The resin-bound linear peptide is treated with a solution of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). The reaction is allowed to proceed for several hours at room temperature.

  • Cleavage and Global Deprotection: After the cyclization is complete, the cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers).

  • Purification: The crude cyclic peptide is purified by preparative RP-HPLC.

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualization

experimental_workflow Experimental Workflow for Macrocyclic Peptide Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor Deprotection Selective N- and C-Terminal Deprotection SPPS->Deprotection 1. Elongation Cyclization On-Resin Macrocyclization Deprotection->Cyclization 2. Activation Cleavage Cleavage from Resin and Global Deprotection Cyclization->Cleavage 3. Ring Formation Purification Preparative RP-HPLC Cleavage->Purification 4. Isolation Analysis LC-MS and Analytical HPLC Characterization Purification->Analysis 5. Purity Check

Caption: Workflow for solid-phase synthesis of macrocyclic peptides.

troubleshooting_low_yield Troubleshooting Low Cyclization Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Cyclic Product Conformation Unfavorable Conformation Problem->Conformation Coupling Inefficient Coupling Problem->Coupling Oligomerization Oligomerization Problem->Oligomerization TurnInducers Add Turn-Inducing Residues Conformation->TurnInducers Solvent Optimize Solvent Conformation->Solvent Reagents Screen Coupling Reagents Coupling->Reagents Dilution High Dilution Oligomerization->Dilution

Caption: Logic diagram for troubleshooting low cyclization yields.

References

Technical Support Center: Improving the Potency of RO-XXXX Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for RO-XXXX and its analogs. This resource is designed for researchers, scientists, and drug development professionals working on the optimization of MDM2 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.

Note on RO7075573: Initial searches may connect the "RO" prefix to compounds like this compound. It is important to clarify that this compound is a macrocyclic peptide antibiotic targeting the lipopolysaccharide transporter in Gram-negative bacteria. The information presented here is tailored to the development of a fictional MDM2 inhibitor, designated "RO-XXXX," to align with research focused on p53-MDM2 interaction and cancer therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RO-XXXX and its analogs?

A1: RO-XXXX and its analogs are small-molecule inhibitors that target the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. By binding to the p53-binding pocket of MDM2, RO-XXXX prevents this interaction, thereby stabilizing and activating p53. This restoration of p53 function can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2]

Q2: How can we measure the potency of our RO-XXXX analogs?

A2: The potency of RO-XXXX analogs can be assessed using a variety of biochemical and cell-based assays. A common starting point is a biochemical assay, such as a Fluorescence Polarization (FP) assay, to measure the binding affinity of the analog to the MDM2 protein.[3][4][5] Subsequently, cell-based assays are crucial to determine the compound's activity in a physiological context. This includes measuring the half-maximal inhibitory concentration (IC50) in cancer cell lines with wild-type p53 and confirming target engagement using techniques like the Cellular Thermal Shift Assay (CETSA).[6]

Q3: What are the common challenges in developing potent MDM2 inhibitors?

A3: A primary challenge is achieving high potency while maintaining selectivity and favorable pharmacokinetic properties.[7] On-target toxicities, such as thrombocytopenia and neutropenia, are also a concern due to the role of the p53-MDM2 pathway in normal cellular processes.[2] Furthermore, acquired resistance can limit the long-term efficacy of MDM2 inhibitors.[2]

Q4: Can we combine RO-XXXX analogs with other therapies?

A4: Yes, combination therapies are a promising strategy to enhance the efficacy of MDM2 inhibitors and overcome resistance.[8] Preclinical and clinical studies have explored combining MDM2 inhibitors with chemotherapy, targeted therapies (like CDK4/6 inhibitors), and immunotherapy.[8][9]

Data Presentation: Potency of MDM2 Inhibitors

The following table summarizes the potency of several well-characterized MDM2 inhibitors, providing a benchmark for the development of RO-XXXX analogs.

CompoundTarget Binding Affinity (IC50/Ki/Kd)Cellular Potency (IC50 in SJSA-1 cells)Reference
Nutlin-3aIC50 = 88 nM~1 µM[10]
Idasanutlin (RG7388)IC50 = 6 nMNot specified, potent growth inhibition[9]
Milademetan (DS-3032b)IC50 = 5.57 nM4.04 ± 0.32 µM (in MDA-MB-231)[10]
AM-8553IC50 = 1.1 nMNot specified, dose-dependent tumor growth inhibition[7][11]
Compound 9 (Amgen)Ki = 0.44 nM80 nM[7][11]

Signaling Pathway Diagram

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 p53->MDM2 induces transcription Proteasome Proteasome p53->Proteasome degradation MDM2->p53 binds and ubiquitinates RO-XXXX RO-XXXX RO-XXXX->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and the mechanism of action of RO-XXXX.

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

Objective: To quantitatively measure the binding affinity of RO-XXXX analogs to the MDM2 protein by assessing their ability to displace a fluorescently labeled p53-derived peptide.[3][4][12]

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • RO-XXXX analogs dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer. The final concentration in the assay should be below its Kd for MDM2.

    • Prepare a stock solution of MDM2 protein in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization window.

    • Prepare serial dilutions of the RO-XXXX analogs in DMSO, and then further dilute in assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the diluted RO-XXXX analog or DMSO (for control wells) to the microplate wells.

    • Add a fixed volume of the fluorescently labeled p53 peptide to all wells.

    • Initiate the binding reaction by adding a fixed volume of the MDM2 protein solution to all wells except for the "no protein" control.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Plot the mP values against the logarithm of the RO-XXXX analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the analog required to displace 50% of the fluorescent peptide.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of RO-XXXX analogs with the MDM2 target protein within intact cells.[6][13][14]

Materials:

  • Cancer cell line with wild-type p53 (e.g., SJSA-1)

  • Cell culture medium and supplements

  • RO-XXXX analogs dissolved in DMSO

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting reagents and equipment

  • Anti-MDM2 antibody and a loading control antibody (e.g., GAPDH)

Methodology:

  • Cell Treatment:

    • Culture the cells to 80-90% confluency.

    • Treat the cells with various concentrations of the RO-XXXX analog or DMSO (vehicle control) for a specified time.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect the amount of soluble MDM2 protein at each temperature point. Use a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for MDM2.

    • Plot the normalized band intensities against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the RO-XXXX analog indicates target engagement and stabilization.

Experimental Workflow Diagram

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis fp_assay Fluorescence Polarization (FP) Assay binding_affinity Determine Binding Affinity (IC50) fp_assay->binding_affinity cell_viability Cell Viability Assay binding_affinity->cell_viability Promising Analogs cellular_potency Determine Cellular Potency (IC50) cell_viability->cellular_potency cetsa Cellular Thermal Shift Assay (CETSA) cellular_potency->cetsa Potent Analogs target_engagement Confirm Target Engagement cetsa->target_engagement western_blot Western Blot for p53 & p21 target_engagement->western_blot Confirmed Binders pathway_activation Confirm Pathway Activation western_blot->pathway_activation

Caption: A typical experimental workflow for characterizing RO-XXXX analogs.

Troubleshooting Guides

Fluorescence Polarization (FP) Assay
IssuePossible Cause(s)Recommended Solution(s)
Low signal-to-noise ratio - Insufficient fluorescent probe concentration.- High background fluorescence from buffer components or contaminated reagents.- Increase the probe concentration, ensuring it remains below the Kd.- Test buffer components individually for fluorescence and consider alternatives. Use high-purity reagents.[15]
Small polarization window (ΔmP) - The molecular weight difference between the probe and the protein is too small.- The fluorophore has too much rotational freedom even when bound (propeller effect).- Ensure a significant size difference between the fluorescent ligand and the protein.- Redesign the probe with the fluorophore at a different position or with a shorter, more rigid linker.[15]
Inconsistent readings - Pipetting errors.- Temperature fluctuations.- Air bubbles in wells.- Use calibrated pipettes and ensure proper mixing.- Allow the plate to equilibrate to room temperature before reading.- Centrifuge the plate briefly to remove air bubbles.
No saturation observed at high protein concentrations - Non-specific binding.- Protein aggregation.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.- Optimize protein concentration and buffer conditions to prevent aggregation.[16]
Cellular Thermal Shift Assay (CETSA)
IssuePossible Cause(s)Recommended Solution(s)
No thermal shift observed - The compound does not bind to the target in cells.- The compound binds but does not induce a thermal shift.- Insufficient compound concentration or incubation time.- Confirm binding with an orthogonal assay.- Not all binding events cause a thermal shift (a limitation of the assay).- Optimize compound concentration and incubation time.[17][18]
High variability between replicates - Uneven heating in the thermal cycler.- Inconsistent cell lysis.- Pipetting inaccuracies.- Use a thermal cycler with good temperature uniformity.- Ensure complete and consistent lysis for all samples.- Use precise pipetting techniques.[19]
Irregular melt curves - Protein degradation.- Issues with antibody quality in Western blotting.- Ensure protease inhibitors are included in the lysis buffer.- Validate the specificity and sensitivity of the primary antibody.[20]
Difficulty detecting the target protein - Low protein expression in the chosen cell line.- Use a cell line known to express the target at higher levels or consider using an overexpression system.[17]

References

addressing off-target effects of RO7075573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the investigational antibiotic, RO7075573.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tethered macrocyclic peptide antibiotic. Its primary mechanism of action is the inhibition of the lipopolysaccharide (LPS) transport protein complex, LptB2FGC, in Gram-negative bacteria. By blocking this complex, this compound prevents the transport of LPS from the inner membrane to the outer membrane, leading to the accumulation of LPS in the periplasm and ultimately causing bacterial cell death. This novel mechanism is particularly effective against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii.

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect observed with this compound is plasma incompatibility, which leads to severe adverse events upon intravenous administration in preclinical animal models, specifically in rats. This incompatibility is characterized by the formation of aggregated low-density lipoprotein/high-density lipoprotein (LDL/HDL) vesicles. In vivo, this has been associated with a rapid decrease in lipid parameters (cholesterol, triglycerides, and HDL) and has led to mortality and moribund states in rats at certain intravenous doses.

Q3: Is this compound active against all Gram-negative bacteria?

A3: No, this compound exhibits a narrow spectrum of activity. It has demonstrated potent activity against Acinetobacter baumannii, including carbapenem-resistant (CRAB) strains. However, it is reported to be inactive against other Gram-negative bacteria such as wild-type and efflux-impaired Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Q4: What is the successor to this compound and why was it developed?

A4: The clinical candidate zosurabalpin (RG6006) was developed as a successor to this compound. The primary driver for its development was to overcome the significant tolerability issues observed with this compound, particularly the plasma incompatibility. Zosurabalpin was optimized to have a more favorable safety profile for intravenous administration while retaining potent activity against CRAB.

Troubleshooting Guides

Issue 1: Unexpected In Vivo Toxicity or Mortality in Rodent Models

Symptoms:

  • Unexpected mortality or moribund state in animals, particularly following intravenous administration.

  • Rapid, observable distress in animals post-injection.

  • Significant weight loss.

Possible Causes and Troubleshooting Steps:

  • Plasma Incompatibility: This is a primary concern with this compound.

    • Recommendation: Avoid intravenous administration in rats if possible. Subcutaneous administration has been shown to be better tolerated in mouse models.

    • Protocol: If intravenous administration is necessary, use the lowest effective dose and a slow infusion rate. See the provided Protocol for Intravenous Administration in Rats for guidance on best practices.

    • Monitoring: Closely monitor animals for signs of distress immediately following and for several hours after dosing. Consider collecting blood samples to monitor lipid profiles.

  • Formulation Issues: Improper formulation can lead to precipitation of the compound upon injection, causing emboli and acute toxicity.

    • Recommendation: Ensure the compound is fully solubilized in a well-tolerated vehicle.

    • Protocol: Refer to the General Protocol for Formulation of Macrocyclic Peptides for In Vivo Studies. Conduct pre-formulation studies to ensure the stability and solubility of this compound in your chosen vehicle.

  • Dose Miscalculation:

    • Recommendation: Double-check all dose calculations and ensure accurate animal weights are used.

Issue 2: In Vitro Assay Inconsistency or Poor Activity

Symptoms:

  • Higher than expected Minimum Inhibitory Concentration (MIC) values against susceptible A. baumannii strains.

  • High variability between replicate wells in susceptibility testing.

Possible Causes and Troubleshooting Steps:

  • "Trailing Effect": Macrocyclic peptides can sometimes exhibit a "trailing effect" in broth microdilution assays, where indistinct endpoints make MIC determination difficult.

    • Recommendation: The inclusion of serum in the testing medium can alleviate this effect.

    • Protocol: Supplement your cation-adjusted Mueller-Hinton broth (CAMHB) with 20% human serum when performing MIC assays for this compound.

  • Compound Adsorption: Peptides can adsorb to plasticware, reducing the effective concentration in the assay.

    • Recommendation: Use low-adsorption plates and pipette tips.

  • Bacterial Strain Variability:

    • Recommendation: Ensure the use of a well-characterized, susceptible strain of A. baumannii for your assays. Confirm the identity and purity of your bacterial culture.

Data Presentation

Table 1: In Vitro Activity of this compound against Acinetobacter baumannii

ParameterValueConditions
MIC against ACC005350.12 mg/LCAMHB with 20% human serum
Plasma Precipitation Threshold52 µM (0.038 mg/mL)Rat Plasma

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

ModelDosing RegimenOutcome
Lethal Sepsis (Immunocompetent Mice)0.1 - 0.3 mg/kg (s.c.) at 1 and 5 hours post-infectionComplete protection
Thigh Infection (Neutropenic Mice)0.3 - 30 mg/kg (s.c.) every 4 hours for 24 hours>4 log reduction in CFU

Experimental Protocols

Protocol 1: Customized Plasma Precipitation Assay (Adapted from General Principles)

Objective: To assess the potential for a compound to precipitate in plasma.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fresh rat plasma (anticoagulated, e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the same solvent.

  • In a 96-well plate, add a small volume of each drug concentration to multiple wells.

  • Add rat plasma to each well to achieve the final desired drug concentrations. Ensure the final solvent concentration is low (e.g., <1%) to minimize solvent-induced precipitation.

  • Include control wells with plasma and solvent only.

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Visually inspect the wells for any signs of precipitation.

  • Quantify precipitation by measuring the optical density (OD) of the wells at 620 nm. An increase in OD indicates precipitation.

  • The threshold concentration is the lowest concentration at which a significant increase in turbidity is observed compared to the control.

Protocol 2: Intravenous Administration in Rats for Toxicity Monitoring (General Guidance)

Objective: To administer this compound intravenously to rats and monitor for adverse effects.

Materials:

  • This compound formulated in a sterile, biocompatible vehicle

  • Appropriate rat strain (e.g., Sprague-Dawley)

  • Restraining device

  • 27-30 gauge needles and syringes

  • Warming device for tail vein dilation

Procedure:

  • Acclimatize animals to handling and restraint procedures.

  • Warm the rat's tail to dilate the lateral tail veins.

  • Place the rat in a restraining device.

  • Disinfect the injection site.

  • Slowly administer the formulated this compound solution into a lateral tail vein. The maximum recommended bolus injection volume is 5 ml/kg. For continuous administration, the maximum is 4 ml/kg/hour.

  • Monitoring:

    • Immediate: Observe the animal for at least 30 minutes post-injection for any acute signs of distress (e.g., respiratory changes, lethargy, abnormal posture).

    • Short-term (first 4-6 hours): Continue periodic observation.

    • Long-term: Monitor body weight, food and water intake, and general clinical signs daily for the duration of the study.

    • Lipid Profile: If plasma incompatibility is a specific concern, schedule blood collections (e.g., via a tail vein or saphenous vein) at baseline and at various time points post-dose (e.g., 4, 24, and 48 hours) to analyze for changes in cholesterol, triglycerides, and HDL/LDL levels.

Visualizations

Signaling_Pathway cluster_membrane Inner Membrane LPS_Synth LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS Periplasm Periplasm LptB2FGC->Periplasm LPS Transport Outer_Membrane Outer_Membrane Periplasm->Outer_Membrane LPS Integration This compound This compound This compound->LptB2FGC Inhibition

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MIC MIC Assay (with 20% human serum) Formulation Formulation Development MIC->Formulation Plasma_Assay Plasma Precipitation Assay IV_Admin Intravenous Dosing (Rat Model - Caution) Plasma_Assay->IV_Admin SC_Admin Subcutaneous Dosing (Mouse Model) Formulation->SC_Admin Formulation->IV_Admin Efficacy Efficacy Evaluation (CFU reduction, Survival) SC_Admin->Efficacy Toxicity Toxicity Monitoring (Lipid Profile, Clinical Signs) IV_Admin->Toxicity Troubleshooting_Logic Toxicity Unexpected In Vivo Toxicity? Route Route of Administration? Toxicity->Route IV Intravenous Route->IV SC Subcutaneous Route->SC Plasma_Incomp High risk of plasma incompatibility. Consider SC route. IV->Plasma_Incomp Check_Formulation Check formulation solubility and stability. SC->Check_Formulation

Technical Support Center: RO7075573 MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO7075573 and determining its Minimum Inhibitory Concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a tethered macrocyclic peptide antibiotic.[1] Its mechanism of action involves the inhibition of the LptB2FGC complex, which is essential for transporting lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[1][2] By blocking this transport, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[3]

Q2: Against which types of bacteria is this compound active?

A2: this compound has demonstrated potent antibacterial activity against Acinetobacter baumannii, including carbapenem-resistant A. baumannii (CRAB) strains.[1] This class of antibiotics represents a promising development for treating infections caused by highly drug-resistant Gram-negative pathogens.[1]

Q3: What is the standard method for determining the MIC of this compound?

A3: The standard method for determining the MIC of antibacterial agents like this compound is the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] This method involves exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a 96-well plate format.[6][7]

Q4: What is an acceptable level of variability for an MIC assay?

A4: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[8] For instance, if the most frequent MIC result for a quality control strain is 2 µg/mL, 95% of the results should be between 1 µg/mL and 4 µg/mL.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between experiments. Inoculum Preparation: Variation in the starting concentration of bacteria (inoculum effect).[9]Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Always prepare fresh inoculum for each experiment.
Media Composition: Lot-to-lot variability in cation-adjusted Mueller-Hinton broth (CAMHB) or differences in pH.[8]Use a single, high-quality lot of commercially prepared CAMHB for a series of experiments. Verify the pH of each new batch.
Compound Preparation: Errors in weighing, dissolving, or serially diluting this compound.[8]Prepare a fresh stock solution of this compound for each assay. Use calibrated pipettes and a validated dilution scheme.
"Skipped" wells (growth in higher concentration wells). Contamination: Contamination of the bacterial culture or the 96-well plate.Ensure aseptic technique throughout the procedure. Re-streak the bacterial culture to confirm purity.[9] Use sterile plates and media.
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent for the stock solution (ensure the final solvent concentration does not affect bacterial growth).
Trailing endpoints (reduced but still visible growth across a range of concentrations). Incomplete Inhibition: The agent may not be completely bactericidal at lower concentrations, leading to partial inhibition.Read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control.[9] Maintain consistency in the reading method across all experiments.
No bacterial growth in the growth control well. Non-viable Inoculum: The bacterial culture may not have been viable at the start of the experiment.Always use a fresh, log-phase bacterial culture for inoculum preparation.[9]
Incorrect Media: The media used may not support the growth of the specific bacterial strain.Confirm that CAMHB is the appropriate medium for the test organism.

Quantitative Data Summary

Table 1: this compound MIC Values in Different Media

MediaEndpointMIC (mg/L)
CAMHB80% growth inhibition2
CAMHB100% growth inhibition> 64
CAMHB + 50% Human Serum100% growth inhibition2

Data sourced from ResearchGate.[10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[9][11][12]

1. Preparation of Materials:

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

  • Bacterial Culture: Inoculate a single, pure colony of the test organism (e.g., A. baumannii) into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[9]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Plates: Sterile, U-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Serial Dilution:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of the this compound stock solution (at 2x the highest final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[9]

  • Column 11 will serve as the growth control (bacteria, no this compound).

  • Column 12 will serve as the sterility control (medium only, no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[9]

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

5. Reading and Interpreting Results:

  • Visually inspect the plate for turbidity. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show robust turbidity.[8]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[8][11] Record the result in µg/mL.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_standardize Standardization cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare CAMHB prep_media->serial_dilution prep_culture Grow Bacterial Culture adjust_turbidity Adjust to 0.5 McFarland prep_culture->adjust_turbidity dilute_inoculum Dilute to Final Inoculum Density adjust_turbidity->dilute_inoculum add_inoculum Inoculate Plate dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate 16-20h at 37°C add_inoculum->incubate read_mic Read MIC Endpoint incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Quality (Single Lot, pH) start->check_media check_compound Review Compound Prep (Fresh Stock, Calibration) start->check_compound check_incubation Confirm Incubation Conditions (Temp, Time) start->check_incubation resolve Consistent Results check_inoculum->resolve check_media->resolve check_compound->resolve check_incubation->resolve RO7075573_MoA This compound This compound LptB2FGC LptB2FGC Complex This compound->LptB2FGC inhibits LPS_Transport LPS Transport (Inner to Outer Membrane) LptB2FGC->LPS_Transport mediates Outer_Membrane Outer Membrane Disruption LPS_Transport->Outer_Membrane leads to Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death

References

Technical Support Center: Minimizing Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for RO7075573 is not publicly available. The following guidance is based on best practices for handling small molecule inhibitors, with a focus on compounds containing indole moieties, which are susceptible to particular degradation pathways.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of sensitive compounds like this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a small molecule inhibitor?

A1: Several factors can contribute to the degradation of a small molecule inhibitor. These include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: The stability of a compound can be highly dependent on the pH of the solution.[1]

  • Light Exposure: Photoreactive functional groups can lead to degradation upon exposure to certain wavelengths of light.

  • Oxidation: Reaction with oxygen, often catalyzed by light or metal ions, can degrade sensitive compounds.

  • Hydrolysis: Reaction with water can break down susceptible chemical bonds, such as esters or amides.

  • Solvent Interaction: The solvent used to dissolve the compound can sometimes react with it.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of some molecules and the introduction of moisture into stock solutions.[1]

Q2: How should I properly store my stock solution of this compound?

A2: Proper storage is crucial for maintaining the integrity of your compound.[1] While specific instructions for this compound are unavailable, the following general guidelines for small molecule inhibitors should be followed:

ParameterGuidelineRationale
Solvent High-purity, anhydrous DMSO is recommended for initial stock solutions.DMSO is a versatile solvent that can dissolve a wide range of organic molecules and is generally inert. Using an anhydrous grade minimizes the risk of hydrolysis.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and water absorption each time the main stock is opened.[1]
Storage Temperature Store aliquots at -20°C or -80°C for long-term storage.Lower temperatures slow down chemical degradation processes.
Light Protection Store vials in the dark or use amber-colored vials.This protects the compound from light-induced degradation.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?

A3: The concentration of DMSO should be kept as low as possible to avoid off-target effects and cytotoxicity.[2]

DMSO ConcentrationGeneral RecommendationCell Type Considerations
< 0.1% Generally considered safe for most cell lines.Ideal for sensitive cell lines or long-term incubation experiments.
0.1% - 0.5% Acceptable for many cell lines, but a vehicle control is essential.It's crucial to test the tolerance of your specific cell line to this concentration range.
> 0.5% - 1% Can be cytotoxic to some cells and may induce off-target effects.[1]A vehicle control with the same final DMSO concentration is critical to assess its effect.[1]

Troubleshooting Guide

Q4: My compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?

A4: Precipitation is a common issue with hydrophobic small molecules.[1] Here are some steps to address this:

  • Decrease the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.[1]

  • Adjust the pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your experimental system.

  • Use a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can help to increase solubility. Be sure to test the effect of any additive on your system.

  • Prepare Fresh Dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]

Q5: I suspect my inhibitor is degrading in my assay medium over the course of my experiment. How can I confirm this?

A5: To confirm suspected degradation, you can perform a time-course experiment:

  • Methodology: Add your inhibitor to the assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the intact inhibitor using a suitable analytical method like HPLC-MS.

  • Interpretation: A decrease in the concentration of the parent compound over time is indicative of instability.

Experimental Protocols

Protocol: Assessing In Vitro Stability in Assay Medium

This protocol outlines a general method to determine the stability of a compound in a specific cell culture medium.

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

  • Preparation of Assay Medium: Prepare the complete cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: a. Spike the assay medium with the compound stock solution to a final concentration of 10 µM (or the intended working concentration). Ensure the final DMSO concentration is at a non-toxic level (e.g., < 0.1%). b. Aliquot the mixture into several sterile tubes. c. Incubate the tubes at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). The 0-hour sample should be collected immediately after adding the compound.

  • Sample Processing: For each time point, immediately stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time. This will provide a stability profile of the compound in the assay medium.

Visualizations

cluster_workflow Experimental Workflow: Compound Stability Assessment prep_stock Prepare 10 mM Stock in DMSO spike Spike Medium to Final Concentration prep_stock->spike prep_media Prepare Complete Assay Medium prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample process Stop Reaction & Process Samples sample->process analyze Analyze by LC-MS/MS process->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing compound stability in vitro.

cluster_troubleshooting Troubleshooting Logic: Loss of Compound Activity start Loss of Expected Compound Activity check_prep Was the compound prepared correctly? start->check_prep check_storage Was the stock stored properly? check_prep->check_storage Yes sol_prep Review dilution calculations and reprepare. check_prep->sol_prep No check_precip Is there visible precipitation? check_storage->check_precip Yes sol_storage Use a fresh aliquot. Review storage protocol. check_storage->sol_storage No check_stability Is the compound unstable in the assay medium? check_precip->check_stability No sol_precip Lower concentration. Adjust pH or use co-solvent. check_precip->sol_precip Yes sol_stability Perform stability assay. Shorten incubation time. check_stability->sol_stability Yes end Problem Resolved check_stability->end No sol_prep->end sol_storage->end sol_precip->end sol_stability->end cluster_pathway Hypothetical Degradation Pathway for an Indole-Containing Compound indole Indole-Containing Compound (this compound) hydroxylation Hydroxylation indole->hydroxylation e.g., via cytochrome P450 in cells/microsomes oxidation Oxidation hydroxylation->oxidation e.g., exposure to air/light ring_cleavage Ring Cleavage oxidation->ring_cleavage Further oxidation or enzymatic action inactive Inactive Metabolites ring_cleavage->inactive

References

Validation & Comparative

A Head-to-Head Comparison of RO7075573 and Zosurabalpin: Efficacy Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antibiotics, tethered macrocyclic peptides, has emerged as a promising weapon in the fight against multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparison of two key molecules in this class: RO7075573 and its clinically advanced successor, zosurabalpin. The focus is on their efficacy against Acinetobacter baumannii, a pathogen of critical concern.

Zosurabalpin, a novel tethered macrocyclic peptide antibiotic, has demonstrated significant potential in addressing the urgent threat of carbapenem-resistant Acinetobacter baumannii (CRAB). Developed from the lead compound this compound, zosurabalpin exhibits a potent and selective mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, a novel antibiotic target.[1][2] This targeted approach allows for potent activity against A. baumannii while showing limited activity against other Gram-negative and Gram-positive bacteria.[1]

In Vitro Efficacy: Potent Activity Against Resistant Strains

Both this compound and zosurabalpin have demonstrated potent in vitro activity against a broad range of A. baumannii isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.

This compound showed promising initial activity with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.06 to 0.5 mg/L against various A. baumannii strains.[2] However, further development led to zosurabalpin, which was optimized for improved tolerability while maintaining strong antibacterial activity.[1][3] Zosurabalpin has shown an MIC of 0.25 mg/L against A. baumannii.[1][3]

A key study evaluating zosurabalpin against 129 clinical isolates of A. baumannii, enriched with difficult-to-treat and MDR strains, reported a MIC90 (the concentration required to inhibit 90% of isolates) of 1 mg/L.[2] Another study focusing on isolates from China reported MIC50/90 values of 0.12/0.25 μg/mL in media supplemented with horse serum and 0.25/0.5 μg/mL with human serum.[4]

CompoundOrganismIsolate PanelMIC Range (mg/L)MIC90 (mg/L)Reference
This compoundAcinetobacter baumanniiType strains and MDR strains≤0.06 - 0.5Not Reported[2]
ZosurabalpinAcinetobacter baumanniiGeneral0.25Not Reported[1][3]
ZosurabalpinAcinetobacter baumannii129 clinical isolates (78% difficult-to-treat, 80% MDR)≤0.016 - 41[2]
ZosurabalpinAcinetobacter spp.150 clinical isolates (65% MDR) from China0.015/0.03 - 80.5 (in horse serum), 1 (in human serum)[4]

In Vivo Efficacy: Protection in Animal Models of Infection

The promising in vitro activity of both compounds has translated into significant efficacy in preclinical animal models of infection.

This compound demonstrated protective effects in a mouse model of lethal sepsis induced by an MDR and CRAB strain of A. baumannii. Subcutaneous doses between 0.1 and 0.3 mg/kg provided complete protection.[2] In a neutropenic mouse thigh infection model, this compound resulted in a dose-dependent reduction in bacterial burden, achieving over a 4-log decrease in colony-forming units (CFU).[2]

Zosurabalpin has also shown robust in vivo efficacy. In a neutropenic mouse pneumonia model with a pan-drug-resistant A. baumannii strain, zosurabalpin achieved a greater than 5-log10 CFU reduction at the highest dose.[5] Efficacy has also been demonstrated in neutropenic murine thigh infection models.[5]

CompoundAnimal ModelInfection TypeBacterial StrainKey Efficacy EndpointReference
This compoundImmunocompetent MouseLethal SepsisA. baumannii ACC00535 (MDR, CRAB)Complete protection at 0.1-0.3 mg/kg s.c.[2]
This compoundNeutropenic MouseThigh InfectionA. baumannii ACC00535 (MDR, CRAB)>4-log CFU reduction[2]
ZosurabalpinNeutropenic MousePneumoniaPan-drug-resistant A. baumannii>5-log10 CFU reduction[5]
ZosurabalpinNeutropenic MouseThigh InfectionNot specifiedEfficacy demonstrated[5]

Mechanism of Action: Targeting LPS Transport

Both this compound and zosurabalpin share a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport machinery in Acinetobacter. Specifically, they target the LptB2FGC complex, which is responsible for transporting LPS from the inner membrane to the outer membrane.[1][2] By blocking this essential pathway, the compounds cause an accumulation of LPS in the inner membrane, leading to cell death.[4][6] This unique target is a key reason for their efficacy against strains resistant to other classes of antibiotics.

Mechanism_of_Action cluster_IM Inner Membrane cluster_OM Outer Membrane LPS_Synth LPS Biosynthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS Transport LPS_OM LPS LptB2FGC->LPS_OM Accumulation LPS Accumulation (Cell Death) RO7075573_Zosurabalpin This compound / Zosurabalpin RO7075573_Zosurabalpin->LptB2FGC Inhibition

Figure 1: Mechanism of action of this compound and zosurabalpin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. For some experiments with zosurabalpin, cation-adjusted Mueller-Hinton broth (CAMHB) was supplemented with 20% human or horse serum to alleviate a trailing effect observed with this class of compounds.[2][4]

In Vivo Infection Models

Neutropenic Mouse Thigh Infection Model:

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[7][8]

  • A bacterial suspension of a specific A. baumannii strain is injected into the thigh muscle.[7][9]

  • Treatment with the test compound (e.g., this compound or zosurabalpin) or vehicle is initiated at a specified time post-infection via a designated route (e.g., subcutaneous).[2]

  • After a defined period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized to determine the bacterial burden (CFU/gram of tissue).[8][9]

Thigh_Infection_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection (A. baumannii) Neutropenia->Infection Treatment Administer Compound (s.c.) Infection->Treatment Euthanasia Euthanize at 24h Treatment->Euthanasia Analysis Homogenize Thigh & Determine CFU Euthanasia->Analysis End End Analysis->End

Figure 2: Workflow for the neutropenic mouse thigh infection model.

Mouse Pneumonia Model:

  • Mice are rendered immunocompromised or used as immunocompetent, depending on the study design.

  • A bacterial suspension of A. baumannii is administered via intranasal, intratracheal, or oropharyngeal routes to induce lung infection.[10][11]

  • Treatment with the test compound or vehicle is administered at specified time points post-infection.

  • At a predetermined endpoint, mice are euthanized, and lungs are harvested to determine bacterial load (CFU) and assess lung pathology.[11]

Safety and Clinical Development

A significant factor in the progression from this compound to zosurabalpin was preclinical safety. Intravenous administration of this compound in rats revealed significant tolerability issues, including mortality.[2] In contrast, zosurabalpin was developed to improve this safety profile.[1][3]

Phase 1 clinical trials with zosurabalpin in healthy volunteers have shown that single intravenous doses up to 2000 mg were safe and well-tolerated.[12] The most common treatment-related adverse events were mild and reversible infusion-related reactions.[12] These positive safety data, coupled with a well-behaved pharmacokinetic profile, support the continued clinical development of zosurabalpin.[12] A Phase 3 trial for zosurabalpin in patients with CRAB infections is being planned.[13]

Conclusion

Both this compound and zosurabalpin represent a significant advancement in the development of novel antibiotics against the high-priority pathogen Acinetobacter baumannii. While this compound demonstrated initial promise, zosurabalpin has emerged as the superior clinical candidate due to its improved safety profile while retaining potent in vitro and in vivo efficacy. The unique mechanism of action targeting LPS transport provides a valuable new strategy to combat antibiotic resistance. The ongoing clinical development of zosurabalpin offers hope for a new treatment option for patients with serious and life-threatening CRAB infections.

References

A Comparative Guide to LPS Transport Inhibitors: RO7075573 and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipopolysaccharide (LPS) transport pathway, essential for the integrity of the outer membrane in most Gram-negative bacteria, has emerged as a promising target for novel antibiotics. This guide provides a detailed comparison of RO7075573, a novel macrocyclic peptide inhibitor, with other emerging LPS transport inhibitors, supported by available experimental data.

Overview of Compared LPS Transport Inhibitors

This guide focuses on three distinct classes of LPS transport inhibitors, each targeting a different component of the Lpt machinery:

  • This compound and Zosurabalpin (RG6006): These tethered macrocyclic peptides inhibit the LptB2FGC complex, the inner membrane ABC transporter that powers LPS extraction.[1][2] this compound is a preclinical lead compound, while zosurabalpin is a clinical candidate derived from the same class.[2]

  • Thanatin and its Derivatives: This class of antimicrobial peptides targets the periplasmic components of the Lpt bridge, primarily LptA and LptD, disrupting the transport of LPS across the periplasm.[3][4][5][6]

  • IMB-0042: A small molecule inhibitor that specifically targets the interaction between LptA and LptC, two crucial components of the periplasmic bridge.[7][8][9]

Quantitative Data Comparison

The following tables summarize the available in vitro and in vivo efficacy data for the compared inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data

Inhibitor/DerivativeTarget Organism(s)MIC Range (µg/mL)Reference(s)
This compound Acinetobacter baumannii (including CRAB)0.12[2]
Zosurabalpin (RG6006) Acinetobacter baumannii (including CRAB)0.25 - 1[2][10]
Thanatin Escherichia coli, Klebsiella pneumoniae0.4 - 3.2 (µM)[11][12]
Thanatin Derivatives Escherichia coli1 - 16 (µM)[13][14]
IMB-0042 Escherichia coli25[8]

CRAB: Carbapenem-Resistant Acinetobacter baumannii

Table 2: In Vivo Efficacy Data

InhibitorAnimal ModelTarget OrganismKey FindingsReference(s)
This compound Mouse thigh infection modelA. baumanniiDose-dependent reduction in bacterial burden.[2]
Zosurabalpin (RG6006) Mouse pneumonia and sepsis modelsA. baumannii (pan-drug resistant)Reduced bacterial levels and prevented mortality.[10][15]
Thanatin Mouse sepsis modelNDM-1-producing E. coliReversed carbapenem resistance and improved survival.[11]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these inhibitors provide multiple avenues to disrupt the essential process of LPS transport.

This compound / Zosurabalpin: Inhibition of the LptB2FGC Complex

This compound and its analogue zosurabalpin bind to the LptB2FGC complex, an ABC transporter located in the inner membrane.[1][2] This binding event traps a conformation of the transporter where LPS is bound, effectively stalling the transport process at its initial stage.[10] This leads to the accumulation of LPS in the inner membrane, triggering a cascade of events that ultimately leads to cell death.[2][10]

cluster_IM Inner Membrane cluster_Periplasm Periplasm LptB2FGC LptB2FGC Complex LptC LptC LptB2FGC->LptC LPS Transport (Blocked) LPS_IM LPS LPS_IM->LptB2FGC Binding This compound This compound / Zosurabalpin This compound->LptB2FGC Inhibition LptA LptA LptC->LptA

Mechanism of this compound/Zosurabalpin.
Thanatin and Derivatives: Disruption of the Periplasmic Lpt Bridge

Thanatin and its synthetic derivatives target the periplasmic components of the Lpt system, primarily LptA.[3][4][5][6] By binding to LptA, thanatin disrupts the protein-protein interactions necessary for the formation of the LptA oligomeric bridge that spans the periplasm.[5][6] This prevents the transfer of LPS from the inner membrane complex to the outer membrane, leading to a breakdown in outer membrane biogenesis.[3][6]

cluster_Periplasm Periplasm cluster_OM Outer Membrane LptA1 LptA LptA2 LptA LptA1->LptA2 LptA-LptA Interaction (Bridge Formation) LptA1->LptA2 LptD LptD LptA2->LptD LPS Transfer to OM LptC LptC LptC->LptA1 LPS Transfer Thanatin Thanatin Thanatin->LptA1 Inhibition Thanatin->LptA2 Inhibition

Mechanism of Thanatin.
IMB-0042: Inhibition of the LptA-LptC Interaction

The small molecule IMB-0042 specifically targets the interaction between LptA and LptC.[7][8][9] This interaction is a critical step for the transfer of LPS from the inner membrane LptC component to the periplasmic LptA bridge. By preventing this hand-off, IMB-0042 effectively creates a bottleneck in the LPS transport pathway, leading to the accumulation of LPS in the periplasm and disruption of outer membrane integrity.[8]

cluster_Periplasm Periplasm LptA LptA LptC LptC LptC->LptA LptA-LptC Interaction LptC->LptA Interaction Blocked IMB0042 IMB-0042 IMB0042->LptA Binding IMB0042->LptC Binding

Mechanism of IMB-0042.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a generalized procedure for determining the MIC of an antimicrobial agent.[16][17][18][19]

Materials:

  • Test antimicrobial agent (e.g., this compound)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria as determined by visual inspection or by measuring the optical density at 600 nm.[20]

A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at 37°C C->D E Read Results (Visual/OD600) D->E F Determine MIC E->F

Workflow for MIC Determination.
In Vivo Mouse Thigh Infection Model

This is a generalized protocol for assessing the efficacy of an antimicrobial agent in a neutropenic mouse thigh infection model.[21][22][23][24]

Materials:

  • Female ICR or BALB/c mice

  • Cyclophosphamide (for inducing neutropenia)

  • Bacterial strain of interest

  • Test antimicrobial agent

  • Saline

  • Homogenizer

Procedure:

  • Induce Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce a neutropenic state.

  • Infection:

    • Culture the bacterial strain to mid-log phase and dilute to the desired concentration (e.g., 10⁶ CFU/mL).

    • Inject a defined volume of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the test antimicrobial agent (e.g., this compound) via a clinically relevant route (e.g., subcutaneous or intravenous).

    • A control group should receive a vehicle control.

  • Assessment of Bacterial Burden:

    • At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the antimicrobial agent.

A Induce Neutropenia in Mice B Intramuscular Infection with Bacteria A->B C Administer Test Inhibitor B->C D Euthanize and Harvest Thigh Muscle C->D E Homogenize and Plate for CFU Count D->E F Analyze Bacterial Burden E->F

Workflow for Mouse Thigh Infection Model.
LptB ATPase Activity Assay

This protocol describes a method to measure the ATPase activity of the LptB subunit, which is often used to screen for inhibitors of the LptB2FGC complex.[25][26][27][28][29]

Materials:

  • Purified LptB protein

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite green reagent for phosphate detection

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer and the purified LptB protein.

    • Add the test inhibitor (e.g., this compound) at various concentrations to the appropriate wells. Include a no-inhibitor control.

  • Initiate Reaction:

    • Initiate the reaction by adding a defined concentration of ATP to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction and detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis by adding the malachite green reagent.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • Calculate the percentage of ATPase activity inhibition for each concentration of the test compound compared to the no-inhibitor control.

Conclusion

This compound and the other discussed LPS transport inhibitors represent promising new classes of antibiotics with the potential to combat multidrug-resistant Gram-negative pathogens. Their diverse mechanisms of action, targeting different components of the essential Lpt machinery, offer a multi-pronged approach to overcoming bacterial resistance. While direct comparative data is still emerging, the available evidence suggests that these inhibitors have potent and specific activity. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate their therapeutic potential. This guide provides a foundational overview for researchers and drug developers working to advance these and other novel antibacterial strategies.

References

Comparative Guide to the Validation of RO7075573 Target Engagement in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RO7075573, a novel macrocyclic peptide antibiotic, with other alternatives targeting the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to this compound and its Target

This compound is a preclinical lead compound belonging to a new class of tethered macrocyclic peptide (MCP) antibiotics.[1][2] It exhibits potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical priority pathogen. The antibacterial mechanism of this compound involves the inhibition of the lipopolysaccharide (LPS) transport (Lpt) system, a crucial pathway for the biogenesis of the outer membrane in Gram-negative bacteria.[3]

The specific target of this compound is the LptB2FGC complex, an ATP-binding cassette (ABC) transporter located in the inner membrane.[3][4] This complex is responsible for extracting LPS from the inner membrane and initiating its transport to the outer membrane. By binding to a composite site formed by the Lpt transporter and its LPS substrate, this compound traps the complex in a stalled conformation, preventing LPS export.[1][4] This leads to the toxic accumulation of LPS precursors in the periplasm and disrupts the integrity of the outer membrane, ultimately causing bacterial cell death.[1]

Comparative Analysis of Lpt Inhibitors

This compound is part of a broader class of MCPs that also includes the clinical candidate zosurabalpin (RG6006) and another potent hit, RO7196472 .[1] All three compounds share the same mechanism of action, targeting the LptB2FGC complex. For a broader comparison, this guide also includes Murepavadin , a peptidomimetic antibiotic that targets a different component of the LPS transport pathway, LptD, in Pseudomonas aeruginosa.[3][5][6]

FeatureThis compoundZosurabalpin (RG6006)RO7196472Murepavadin
Compound Class Tethered Macrocyclic PeptideTethered Macrocyclic PeptideTethered Macrocyclic PeptidePeptidomimetic
Bacterial Target LptB2FGC complexLptB2FGC complexLptB2FGC complexLptD
Spectrum of Activity Acinetobacter baumanniiAcinetobacter baumanniiAcinetobacter baumanniiPseudomonas aeruginosa
Development Stage Preclinical LeadPhase 3 Clinical Trials[7]Early DiscoveryPhase 3 (terminated due to nephrotoxicity)

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and its direct comparator, zosurabalpin.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial SpeciesStrain TypeMIC Range (mg/L)Reference
This compound A. baumanniiAntibiotic-susceptible & MDR≤0.06 - 0.5[3]
Zosurabalpin A. baumannii (CRAB isolates)Carbapenem-resistant0.12 - 8[8]
Zosurabalpin A. baumannii (129 clinical isolates)Multidrug-resistantMIC90 = 1[9]

Table 2: In Vivo Efficacy of this compound in Mouse Models [3]

Infection ModelBacterial StrainDosing (subcutaneous)Outcome
Lethal SepsisA. baumannii ACC00535 (MDR)0.1 - 0.3 mg/kgComplete protection
Neutropenic ThighA. baumannii ACC00535 (MDR)0.3 - 30 mg/kg>4 log reduction in CFU

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a bacterial cell is a critical step in antibiotic development. Below are detailed protocols for key experiments to confirm the target engagement of Lpt inhibitors like this compound.

Disclaimer: These are generalized protocols and may require optimization for specific bacterial strains and laboratory conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells based on the principle that protein thermal stability increases upon ligand binding.

Objective: To demonstrate direct binding of this compound to the LptB2FGC complex in live A. baumannii cells.

Methodology:

  • Bacterial Culture: Grow A. baumannii to the mid-logarithmic phase in appropriate media.

  • Compound Treatment:

    • Harvest and resuspend the bacterial cells in a suitable buffer (e.g., PBS with 5% DMSO).

    • Incubate the cells with various concentrations of this compound (and comparator compounds) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by mechanical disruption (e.g., bead beating or sonication) on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble LptF or LptG (as proxies for the complex) using Western blotting with specific antibodies.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples.

    • A rightward shift in the melting curve for the this compound-treated samples indicates target stabilization and therefore, engagement.

Bacterial Phenotypic Fingerprinting

This method assesses the global phenotypic response of bacteria to an antibiotic, which can be indicative of its mechanism of action.

Objective: To compare the phenotypic fingerprint induced by this compound to that of other antibiotics with known mechanisms of action.

Methodology:

  • Bacterial Culture and Treatment:

    • In a microtiter plate, inoculate A. baumannii into fresh media.

    • Add this compound and a panel of reference antibiotics (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors, DNA gyrase inhibitors, and other Lpt inhibitors) at their respective MICs. Include a no-drug control.

    • Incubate for a defined period (e.g., 4 hours).

  • Staining and Imaging (or Flow Cytometry):

    • Stain the bacterial cells with a cocktail of fluorescent dyes that report on various cellular states (e.g., DAPI for DNA, a membrane potential dye, and a membrane integrity dye).

    • Acquire images using a high-content imaging system or analyze the stained cells using a multi-parameter flow cytometer.

  • Feature Extraction:

    • From the images or flow cytometry data, extract a wide range of quantitative features, such as cell size, shape, DNA condensation, membrane potential, and membrane permeability.

  • Data Analysis:

    • Use machine learning algorithms (e.g., principal component analysis or random forest classifiers) to compare the multi-dimensional phenotypic fingerprint of this compound-treated cells to the fingerprints of the reference compounds.

    • A high similarity score between the fingerprint of this compound and another Lpt inhibitor would provide strong evidence for a shared mechanism of action.[2]

In Vitro LPS Transport Assay

This biochemical assay directly measures the inhibition of LPS transport in a reconstituted system.

Objective: To quantify the inhibitory activity of this compound on the function of the purified LptB2FGC complex.

Methodology:

  • Protein Purification and Reconstitution:

    • Purify the A. baumannii LptB2FGC complex and the periplasmic LPS-binding protein, LptA.

    • Reconstitute the LptB2FGC complex into proteoliposomes (lipid vesicles).

  • Assay Setup:

    • Prepare a reaction mixture containing the LptB2FGC-proteoliposomes, fluorescently labeled LPS, ATP, and MgCl2.

    • Add varying concentrations of this compound or control compounds.

  • Initiation and Measurement of LPS Transport:

    • Add LptA to the reaction mixture to act as an acceptor for the transported LPS.

    • Monitor the transfer of fluorescently labeled LPS from the proteoliposomes to LptA over time. This can be done using methods such as FRET (Förster Resonance Energy Transfer) or by separating the components via gel electrophoresis and quantifying the fluorescent signal on LptA.

  • Data Analysis:

    • Calculate the rate of LPS transport for each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of LPS transport). A low IC50 value indicates potent inhibition of the target.

Visualizations

Signaling Pathway: LPS Transport and Inhibition

LPS_Transport_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LPS_IM LPS LptB2FGC LptB2FGC Complex LPS_IM->LptB2FGC ATP hydrolysis LPS_Peri LPS LptB2FGC->LPS_Peri Transport LptA LptA LptDE LptDE Complex LptA->LptDE Transport LPS_OM LPS LptDE->LPS_OM Insertion This compound This compound This compound->LptB2FGC Inhibition

Caption: Inhibition of the LPS transport pathway by this compound.

Experimental Workflow: Target Engagement Validation

Target_Validation_Workflow A Initial Hit (e.g., this compound) B Biochemical Assay (In Vitro LPS Transport) A->B Functional Inhibition? C Cell-Based Target Engagement (CETSA) B->C Direct Binding? D Mechanism of Action (Phenotypic Fingerprinting) C->D Cellular Phenotype? E Resistance Studies (Spontaneous Mutations) D->E On-Target Resistance? F In Vivo Efficacy (Mouse Infection Models) E->F Translates to Efficacy? G Validated Target Engagement F->G

Caption: A generalized workflow for validating antibiotic target engagement.

Logical Relationship: Lpt Complex Inhibitors

Lpt_Inhibitors cluster_LptB2FGC LptB2FGC Complex (Inner Membrane) cluster_LptD LptD (Outer Membrane) LPS_Transport LPS Transport Pathway cluster_LptB2FGC cluster_LptB2FGC LPS_Transport->cluster_LptB2FGC Targeted by MCPs cluster_LptD cluster_LptD LPS_Transport->cluster_LptD Targeted by Peptidomimetics This compound This compound Zosurabalpin Zosurabalpin RO7196472 RO7196472 Murepavadin Murepavadin

Caption: Different classes of antibiotics targeting the LPS transport pathway.

References

A Comparative Guide: RO7075573 (Zosurabalpin) vs. Colistin Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Acinetobacter baumannii, particularly carbapenem-resistant A. baumannii (CRAB), poses a significant threat to global health, necessitating the development of novel therapeutic agents. This guide provides an objective comparison of a promising new antibiotic, RO7075573 (zosurabalpin), and the last-resort antibiotic, colistin, against this challenging pathogen.

Executive Summary

Zosurabalpin (formerly this compound) is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action that demonstrates potent in vitro activity against A. baumannii, including CRAB isolates.[1] In direct comparisons, zosurabalpin exhibits significantly lower minimum inhibitory concentrations (MICs) than colistin against contemporary clinical isolates. While in vivo data for zosurabalpin in animal models is promising, direct comparative in vivo studies with colistin are not yet available. Colistin, a polymyxin antibiotic, remains a critical last-line therapy but is associated with increasing resistance and significant nephrotoxicity.

Mechanism of Action

The fundamental difference between zosurabalpin and colistin lies in their distinct mechanisms of action, which are crucial for understanding their efficacy and potential for resistance development.

This compound (Zosurabalpin): Inhibition of Lipopolysaccharide (LPS) Transport

Zosurabalpin targets and inhibits the LptB2FGC complex, an essential transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria. This blockade leads to the accumulation of LPS in the periplasm and ultimately disrupts the integrity of the outer membrane, causing cell death.

Zosurabalpin_Mechanism_of_Action cluster_membrane A. baumannii Membranes Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane LPS_Synthesis LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synthesis->LptB2FGC LPS Transport LptB2FGC->Outer_Membrane LPS Insertion LPS_Accumulation LPS Accumulation in Periplasm LptB2FGC->LPS_Accumulation Zosurabalpin Zosurabalpin (this compound) Zosurabalpin->LptB2FGC Inhibition OM_Disruption Outer Membrane Disruption & Cell Death LPS_Accumulation->OM_Disruption

Figure 1: Mechanism of action of zosurabalpin (this compound).

Colistin: Direct Disruption of the Outer Membrane

Colistin is a cationic polypeptide that interacts electrostatically with the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to the disorganization and permeabilization of the outer membrane, leakage of intracellular contents, and cell death.

Colistin_Mechanism_of_Action Outer_Membrane A. baumannii Outer Membrane (Negatively Charged LPS) Electrostatic_Interaction Electrostatic Interaction with Lipid A Outer_Membrane->Electrostatic_Interaction Colistin Colistin (Positively Charged) Colistin->Electrostatic_Interaction Cation_Displacement Displacement of Ca²⁺ and Mg²⁺ Electrostatic_Interaction->Cation_Displacement OM_Permeabilization Outer Membrane Permeabilization Cation_Displacement->OM_Permeabilization Cell_Death Cell Death OM_Permeabilization->Cell_Death

Figure 2: Mechanism of action of colistin.

In Vitro Activity

Recent studies have provided a direct comparison of the in vitro activity of zosurabalpin and colistin against a large panel of clinical A. baumannii isolates.

AntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Zosurabalpin (this compound) 0.06 - 40.51
Colistin 0.12 - >161>16
Meropenem 0.12 - >16>16>16
Tigecycline 0.12 - 828
Table 1: Comparative in vitro activity of zosurabalpin, colistin, meropenem, and tigecycline against 129 clinical A. baumannii isolates.[1]

As shown in Table 1, zosurabalpin demonstrates superior potency against A. baumannii compared to colistin, with a significantly lower MIC₉₀.[1] While the majority of isolates were susceptible to colistin at lower concentrations, a substantial portion exhibited high-level resistance, a trend not observed with zosurabalpin.[1]

In Vivo Efficacy

In vivo studies in murine infection models have demonstrated the efficacy of zosurabalpin in treating infections caused by pan-drug-resistant A. baumannii.

In a neutropenic mouse pneumonia model, zosurabalpin treatment resulted in a dose-dependent reduction in bacterial burden in the lungs.[1] Similarly, in a murine thigh infection model, zosurabalpin also showed significant dose-dependent antibacterial activity.[2]

While extensive in vivo data exists for colistin, direct head-to-head comparative studies with zosurabalpin in animal models of A. baumannii infection have not yet been published. Such studies will be critical in further evaluating the therapeutic potential of zosurabalpin.

Experimental Protocols

Zosurabalpin Susceptibility Testing

Zosurabalpin_MIC_Workflow Isolate_Prep Prepare A. baumannii inoculum (0.5 McFarland) Inoculation Inoculate microtiter plate wells with bacterial suspension Isolate_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Serum_Supp Supplement CAMHB with 20% human serum Media_Prep->Serum_Supp Serial_Dil Perform serial dilutions of zosurabalpin in supplemented CAMHB Serum_Supp->Serial_Dil Serial_Dil->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Det Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Det

Figure 3: Experimental workflow for zosurabalpin MIC determination.

The in vitro activity of zosurabalpin is determined by broth microdilution following the Clinical and Laboratory Standards Institute (CLSI) guidelines, with a key modification. The cation-adjusted Mueller-Hinton broth (CAMHB) must be supplemented with 20% human serum to obtain accurate and reproducible MIC values.

Colistin Susceptibility Testing

Colistin_MIC_Workflow Isolate_Prep Prepare A. baumannii inoculum (0.5 McFarland) Inoculation Inoculate microtiter plate wells with bacterial suspension Isolate_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Serial_Dil Perform serial dilutions of colistin in CAMHB Media_Prep->Serial_Dil Serial_Dil->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Det Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Det

Figure 4: Experimental workflow for colistin MIC determination.

Colistin susceptibility testing is performed using the broth microdilution method as recommended by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that other methods, such as disk diffusion and gradient diffusion strips, are not reliable for determining colistin susceptibility and are not recommended.

Conclusion

This compound (zosurabalpin) represents a significant advancement in the fight against CRAB. Its novel mechanism of action and potent in vitro activity against a broad range of clinical isolates, including those resistant to colistin, make it a promising candidate for further clinical development. While colistin remains a crucial therapeutic option, its utility is increasingly compromised by rising resistance and toxicity concerns. Future clinical trials will be essential to fully elucidate the comparative efficacy and safety of zosurabalpin versus colistin for the treatment of severe A. baumannii infections.

References

Comparative Analysis of the Bactericidal Activity of RO7075573 Against Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibiotic, RO7075573, and its clinical successor, zosurabalpin, demonstrate potent bactericidal activity against multidrug-resistant Acinetobacter baumannii, including carbapenem-resistant (CRAB) strains. These compounds operate via a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport machinery, a critical pathway for the integrity of the outer membrane in Gram-negative bacteria.

This guide provides a comparative overview of the bactericidal activity of this compound and its closely related compound, zosurabalpin, against clinically relevant alternatives for the treatment of CRAB infections, such as meropenem, colistin, and tigecycline. The data presented is compiled from various in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in understanding the potential of this new class of antibiotics.

In Vitro Bactericidal Activity

The in vitro potency of this compound and zosurabalpin has been evaluated against a range of A. baumannii isolates, including multidrug-resistant and CRAB strains. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's effectiveness.

AntibioticOrganismMIC Range (mg/L)MIC90 (mg/L)
This compound A. baumannii (MDR and CRAB strains)≤0.06 - 0.5Not Reported
Zosurabalpin (RG6006) A. baumannii (129 resistant and multidrug-resistant clinical isolates)Not Reported1
Meropenem A. baumannii (129 resistant and multidrug-resistant clinical isolates)Not Reported>16
Colistin A. baumannii (129 resistant and multidrug-resistant clinical isolates)Not Reported>16
Tigecycline A. baumannii (129 resistant and multidrug-resistant clinical isolates)Not Reported8

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Efficacy

The bactericidal activity of this compound has been confirmed in murine infection models, demonstrating its potential for in vivo applications.

Mouse Sepsis Model

In a lethal sepsis model in immunocompetent mice infected with a multidrug-resistant CRAB strain, this compound demonstrated complete protection at subcutaneous doses as low as 0.1 to 0.3 mg/kg.

TreatmentDose (mg/kg)Outcome
This compound 0.1 - 0.3Complete protection
Meropenem 80Bacterial outgrowth
Vehicle -No protection
Neutropenic Thigh Infection Model

In a neutropenic mouse thigh infection model, this compound exhibited a dose-dependent reduction in bacterial burden, achieving a greater than 4-log decrease in colony-forming units (CFU) at doses between 0.3 and 30 mg/kg.

TreatmentTotal Daily Dose (mg/kg)Bacterial Burden Reduction (log CFU)
This compound 0.3 - 30>4
Meropenem Not specified in direct comparisonBacterial outgrowth
Vehicle -Bacterial outgrowth

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

This compound and zosurabalpin target the LptB2FGC complex, an essential component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. By inhibiting this complex, the antibiotic prevents the translocation of LPS from the inner membrane to the outer membrane, leading to a disruption of the outer membrane's integrity and subsequent cell death.

LPS_Transport_Inhibition Mechanism of Action of this compound cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane LPS_Synth LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS LPS_Transport LPS Transport LptB2FGC->LPS_Transport OM_Assembly Outer Membrane Assembly LPS_Transport->OM_Assembly This compound This compound This compound->LptB2FGC Inhibits

Caption: Inhibition of the LptB2FGC complex by this compound disrupts LPS transport.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing
  • Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was utilized for the assays. For some experiments, CAMHB was supplemented with 50% human serum to better mimic physiological conditions.

  • Inoculum: A standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL was used.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

MIC_Workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Mouse Infection Models

1. Sepsis Model:

  • Animals: Immunocompetent mice were used.

  • Infection: Sepsis was induced by intraperitoneal injection of a multidrug-resistant A. baumannii strain.

  • Treatment: this compound was administered subcutaneously at 1 and 5 hours post-infection.

  • Endpoint: Survival was monitored over a period of 6 days.

2. Neutropenic Thigh Infection Model:

  • Animals: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: A localized thigh infection was established by intramuscular injection of A. baumannii.

  • Treatment: Treatment with this compound or vehicle was initiated 2 hours post-infection and administered subcutaneously every 4 hours for 24 hours.

  • Endpoint: The bacterial burden in the thigh muscle was determined by plating homogenized tissue and counting colony-forming units (CFU).

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies cluster_Sepsis Sepsis Model cluster_Thigh Neutropenic Thigh Model Infect_Sepsis Induce Sepsis (IP Injection) Treat_Sepsis Administer Treatment (Subcutaneous) Infect_Sepsis->Treat_Sepsis Monitor_Survival Monitor Survival Treat_Sepsis->Monitor_Survival Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Induce Thigh Infection (IM Injection) Induce_Neutropenia->Infect_Thigh Treat_Thigh Administer Treatment (Subcutaneous) Infect_Thigh->Treat_Thigh Assess_Burden Assess Bacterial Burden (CFU Count) Treat_Thigh->Assess_Burden

Validating the Specificity of RO7075573 for the Lipopolysaccharide Transporter LptB2FGC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii, presents a critical threat to global health. The novel macrocyclic peptide antibiotic, RO7075573, offers a promising new therapeutic avenue by targeting the essential lipopolysaccharide (LPS) transport machinery. This guide provides a comprehensive comparison of this compound and related compounds, validating its specificity for the LptB2FGC complex, a key component of this pathway.

Executive Summary

This compound demonstrates potent and specific activity against Acinetobacter baumannii, including carbapenem-resistant strains. Its mechanism of action involves the inhibition of the LptB2FGC transporter, a multiprotein complex responsible for extracting LPS from the inner membrane and initiating its transport to the outer membrane. This guide presents comparative data on the antibacterial spectrum and biochemical activity of this compound, its more advanced analogue zosurabalpin, and an inactive control compound, RO7055137. The data robustly supports the specific targeting of the LptB2FGC complex by this compound and its congeners.

Comparative Performance Data

Antibacterial Spectrum

The specificity of this compound for Acinetobacter species is evident from its minimum inhibitory concentrations (MICs) against a panel of Gram-negative and Gram-positive bacteria.

OrganismThis compound MIC (mg/L)Zosurabalpin MIC (mg/L)Meropenem MIC (mg/L)Colistin MIC (mg/L)
Acinetobacter baumannii (susceptible)0.12[1]0.25[2]≤0.06[1]≤4
Acinetobacter baumannii (MDR/CRAB)≤0.06 - 0.5[1]0.12/0.5 (MIC50/90)[3]>16[4]>16[4]
Escherichia coli>64[1]>64[1]≤0.06[1]-
Klebsiella pneumoniae>64[1]>64[1]≤0.06[1]-
Pseudomonas aeruginosa>64[1]---
Staphylococcus aureus>64---

MDR: Multidrug-Resistant; CRAB: Carbapenem-Resistant Acinetobacter baumannii. MIC values are sourced from multiple studies and testing conditions may vary.

Biochemical Validation of LptB2FGC Inhibition

The direct interaction of this compound and its analogues with the LptB2FGC complex has been validated through biochemical assays. These assays demonstrate that the inhibitory activity is dependent on the presence of both the Lpt transporter and its substrate, LPS.

CompoundTarget Engagement (Ki, nM)LPS Transport InhibitionATPase Activity Modulation
This compound 56YesStimulates in the presence of LPS[5]
Zosurabalpin 35Yes[6]Stimulates in the presence of LPS[5]
RO7055137 (Inactive Control) -No Inhibition[6]-
RO7196472 (Potent Hit) 35YesStimulates in the presence of LPS[5]

Ki values represent the competitive displacement of a radiolabeled ligand from the LptB2FG complex, indicating direct binding affinity.

Signaling Pathways and Experimental Workflows

Lipopolysaccharide Transport Pathway in Gram-Negative Bacteria

The Lpt system forms a protein bridge that spans the entire cell envelope of Gram-negative bacteria, facilitating the transport of LPS from its site of synthesis in the inner membrane to the outer membrane. The LptB2FGC complex, an ATP-binding cassette (ABC) transporter, is the engine of this process.

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_outer Outer Leaflet IM_inner Inner Leaflet LptB2FGC LptB2FGC Complex LptC LptC LptB2FGC->LptC 3. Transfer to LptC ADP_Pi ADP + Pi LptB2FGC->ADP_Pi 2. ATP Hydrolysis LptA LptA LptDE LptDE Complex LptA->LptDE 5. Insertion LptC->LptA 4. Bridge Transport OM_outer Outer Leaflet LPS_IM LPS LPS_IM->LptB2FGC 1. Extraction ATP ATP ATP->LptB2FGC This compound This compound This compound->LptB2FGC Inhibition LPS_Transport_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_result Result Interpretation proteoliposomes Reconstitute LptB2FGC into Proteoliposomes with LPS incubation Incubate Proteoliposomes with LptA, ATP, and Test Compound (e.g., this compound) proteoliposomes->incubation crosslinking UV Cross-linking to trap LPS-LptA interaction incubation->crosslinking sds_page SDS-PAGE crosslinking->sds_page immunoblot Immunoblot for LPS sds_page->immunoblot no_inhibition No Inhibition: Strong LPS-LptA band immunoblot->no_inhibition inhibition Inhibition: Reduced or absent LPS-LptA band immunoblot->inhibition

References

The Novel Antibiotic RO7075573: A Comparative Analysis of Cross-Resistance with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 8, 2025 – In the ongoing battle against antimicrobial resistance, the novel tethered macrocyclic peptide (MCP) antibiotic, RO7075573, and its clinical development candidate, zosurabalpin (RG6006), are demonstrating significant promise. This guide provides a comparative analysis of the cross-resistance profile of this new antibiotic class against multidrug-resistant (MDR) Acinetobacter baumannii, a critical threat in healthcare settings.

Executive Summary

This compound operates via a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport pathway by targeting the LptB2FGC complex.[1] This unique target is distinct from that of all currently marketed antibiotics, suggesting a low likelihood of cross-resistance with existing drug classes. Preclinical data on zosurabalpin, a close analogue of this compound, confirms this hypothesis, showing potent activity against a wide array of carbapenem-resistant A. baumannii (CRAB) isolates, while exhibiting no cross-resistance with polymyxins and carbapenems.[2]

Comparative In Vitro Activity

The antimicrobial efficacy of the MCP antibiotic class, represented by zosurabalpin, has been evaluated against a substantial number of contemporary clinical isolates of A. baumannii. The data consistently shows potent activity, even against strains resistant to last-resort antibiotics.

A pivotal study assessing zosurabalpin's activity against 129 multidrug-resistant A. baumannii clinical isolates revealed a Minimum Inhibitory Concentration required to inhibit 90% of the isolates (MIC90) of 1 mg/L.[3][4] This is significantly lower than the MIC90 values for commonly used antibiotics against the same panel of isolates, as detailed in the table below.

AntibioticClassMIC50 (mg/L)MIC90 (mg/L)
Zosurabalpin Macrocyclic Peptide 0.12 1
TigecyclineGlycylcyclineN/A8
ColistinPolymyxinN/A>16
MeropenemCarbapenemN/A>16

Table 1: Comparative MIC90 values of zosurabalpin and other antibiotics against 129 clinical isolates of carbapenem-resistant Acinetobacter baumannii. Data sourced from a 2024 study published in Nature.[3][4]

These findings underscore the lack of cross-resistance between zosurabalpin and major antibiotic classes used to treat Gram-negative infections. The potent activity of zosurabalpin against isolates with high resistance to tigecycline, colistin, and meropenem indicates that the common resistance mechanisms to these drugs do not affect the efficacy of this new antibiotic class.[3][4]

Mechanism of Action and Resistance Profile

The unique mechanism of this compound and zosurabalpin is central to its favorable cross-resistance profile. By inhibiting the LptB2FGC complex, it disrupts the assembly of the outer membrane of Gram-negative bacteria, a pathway not targeted by any other antibiotic.[5]

Studies on the development of resistance to zosurabalpin have shown that spontaneous mutations leading to resistance occur at a low frequency.[2] Importantly, isolates selected for resistance to zosurabalpin did not exhibit cross-resistance to colistin or meropenem, further confirming the distinctness of its mechanism and the low potential for cross-resistance.[2]

Experimental Protocols

The in vitro susceptibility data presented in this guide was generated using the broth microdilution method, following the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Inoculum:

  • Bacterial isolates are cultured on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.

  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the antibiotics are prepared according to the manufacturer's instructions.

  • Serial twofold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plates is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.[6]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6] For zosurabalpin, in some cases, a reading at 80% growth inhibition was found to be more consistent and correlated well with the MIC in the presence of human serum.[7]

Visualizing the Cross-Resistance Landscape

The following diagram illustrates the logical relationship between this compound's mechanism of action and its lack of cross-resistance with other antibiotic classes.

Cross_Resistance_Pathway cluster_this compound This compound (MCP Antibiotic) cluster_Other_Antibiotics Other Antibiotic Classes cluster_Resistance Resistance Mechanisms This compound This compound LptB2FGC LptB2FGC Complex This compound->LptB2FGC targets LPS_Transport LPS Transport Inhibition LptB2FGC->LPS_Transport leads to PBP_Alteration PBP Alteration LPS_Transport->PBP_Alteration No Cross-Resistance LPS_Modification LPS Modification LPS_Transport->LPS_Modification No Cross-Resistance Efflux_Pumps Efflux Pumps LPS_Transport->Efflux_Pumps No Cross-Resistance Carbapenems Carbapenems (e.g., Meropenem) Carbapenems->PBP_Alteration affected by Polymyxins Polymyxins (e.g., Colistin) Polymyxins->LPS_Modification affected by Glycylcyclines Glycylcyclines (e.g., Tigecycline) Glycylcyclines->Efflux_Pumps affected by

Figure 1. Mechanism of this compound and lack of cross-resistance.

Conclusion

The available preclinical data for the macrocyclic peptide antibiotic class, including this compound and its clinical candidate zosurabalpin, strongly indicates a lack of cross-resistance with current standard-of-care antibiotics used for treating multidrug-resistant Acinetobacter baumannii. Its novel mechanism of action targeting the LptB2FGC complex provides a significant advantage in overcoming existing resistance mechanisms. This positions this compound as a promising new therapeutic option for which further clinical investigation is highly warranted.

References

Safety Operating Guide

Navigating the Safe Disposal of RO7075573: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in studies involving RO7075573, a novel tethered macrocyclic peptide antibiotic, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on its chemical nature, biological target, and general best practices for antibiotic and biohazardous waste management.

This compound is an investigational antibiotic that targets the lipopolysaccharide (LPS) transport machine in Acinetobacter baumannii, a bacterium of significant clinical concern. The compound functions by inhibiting the LptB2FGC complex, a crucial component of the LPS transport machinery.[1][2] Understanding this mechanism is key to appreciating the potential environmental impact of improper disposal, as the release of active antibiotic compounds can contribute to the development of antimicrobial resistance.

Core Principles of this compound Disposal

The fundamental principle for managing waste containing this compound is to treat it as both a chemical and biological hazard. All waste streams must be segregated at the point of generation and decontaminated before final disposal.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes known information relevant to its handling and disposal.

PropertyValue/InformationSource/Inference
Chemical Class Tethered Macrocyclic Peptide[3][4]
Mechanism of Action Inhibitor of the LptB2FGC complex in A. baumannii[1][2]
Physical Form Likely a solid (powder)General for research compounds
Solubility Soluble in appropriate laboratory solventsInferred from experimental use
Heat Stability Unknown; assume heat-labile for initial treatmentPrecautionary approach
Chemical Reactivity Unknown; avoid mixing with strong acids, bases, or oxidizing agentsGeneral chemical safety

Experimental Protocols for Waste Decontamination

The following protocols outline the recommended procedures for decontaminating various waste streams containing this compound.

Decontamination of Liquid Waste

Liquid waste includes spent culture media, buffer solutions, and filtrates containing this compound.

Methodology:

  • Collection: Collect all liquid waste in a dedicated, clearly labeled, leak-proof container.

  • Chemical Inactivation (Recommended):

    • To the collected liquid waste, add a freshly prepared 10% (v/v) bleach solution.

    • Ensure the final concentration of bleach in the waste is at least 1% (v/v).

    • Allow a contact time of at least 30 minutes to ensure the inactivation of both the antibiotic and any residual bacteria.

  • Autoclaving (for Biohazardous Component):

    • Following chemical inactivation, autoclave the liquid waste at 121°C for a minimum of 60 minutes to ensure sterilization.

  • Final Disposal: After cooling, the autoclaved waste can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.

Decontamination of Solid Waste

Solid waste includes contaminated personal protective equipment (PPE), plasticware (e.g., pipette tips, culture plates), and other disposable lab supplies.

Methodology:

  • Collection: Place all solid waste into a designated biohazard bag.

  • Autoclaving:

    • Securely close the biohazard bag, ensuring it is not overfilled.

    • Place the bag in a secondary, autoclavable container.

    • Autoclave at 121°C for a minimum of 60 minutes.

  • Final Disposal: Once autoclaved and cooled, the waste is considered non-hazardous and can be disposed of in the regular laboratory waste stream, following institutional guidelines.

Disposal of Unused or Expired this compound

Pure, unused, or expired this compound should be treated as hazardous chemical waste.

Methodology:

  • Collection: Keep the compound in its original, clearly labeled container.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of the pure compound through standard laboratory decontamination procedures.

Visualizing Disposal Workflows

To aid in understanding the proper disposal pathways, the following diagrams illustrate the recommended workflows.

G This compound Disposal Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_pure Pure Compound liquid_waste Spent Media, Buffers chem_inactivation Chemical Inactivation (10% Bleach, 30 min) liquid_waste->chem_inactivation autoclave_liquid Autoclave (121°C, 60 min) chem_inactivation->autoclave_liquid drain_disposal Drain Disposal autoclave_liquid->drain_disposal solid_waste Contaminated PPE, Plastics autoclave_solid Autoclave (121°C, 60 min) solid_waste->autoclave_solid lab_waste Regular Lab Waste autoclave_solid->lab_waste pure_compound Unused/Expired this compound ehs_disposal EHS Hazardous Waste Disposal pure_compound->ehs_disposal

Caption: Disposal workflow for different forms of this compound waste.

Signaling Pathway of this compound

Understanding the mechanism of action of this compound is crucial for appreciating its biological significance. The following diagram illustrates its target pathway.

G Mechanism of Action of this compound cluster_bacteria Acinetobacter baumannii lps Lipopolysaccharide (LPS) lpt_complex LptB2FGC Complex lps->lpt_complex Transport outer_membrane Outer Membrane lpt_complex->outer_membrane Translocation disruption Disruption of Outer Membrane Integrity lpt_complex->disruption Inhibition leads to outer_membrane->disruption This compound This compound This compound->inhibition inhibition->lpt_complex

Caption: this compound inhibits the LptB2FGC complex, disrupting LPS transport.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound and associated waste, thereby minimizing risks and upholding the principles of responsible scientific practice. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling RO7075573

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for the investigational antibiotic compound RO7075573. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

This compound is a tethered macrocyclic peptide antibiotic with potent activity against carbapenem-resistant Acinetobacter baumannii (CRAB).[1] Its novel mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport to the outer membrane of Gram-negative bacteria.[1][2][3] Given its investigational nature, stringent adherence to safety protocols is mandatory to mitigate potential hazards.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines the recommended PPE based on general best practices for handling potent, investigational compounds in a laboratory setting.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesPowder-free, double-gloving recommended.Prevents dermal absorption and contamination.
Eye Protection Safety Goggles or GlassesMust provide a complete seal around the eyes.Protects against splashes and aerosols.
Body Protection Laboratory CoatFull-length, buttoned.Shields skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.Minimizes inhalation exposure to fine particles or aerosols.
Face Protection Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing.Provides an additional layer of protection for the face.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All work with this compound, particularly the handling of the solid form and preparation of stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Decontamination: Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after each use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Conditions: Follow the supplier's recommendations for storage temperature and conditions (e.g., protected from light and moisture).

  • Access: Store in a secure, restricted-access area.

Disposal Plan

Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste. Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

Experimental Protocols and Data

In Vivo Efficacy in Mouse Infection Models

This compound has demonstrated significant efficacy in mouse models of infection induced by MDR and CRAB strain ACC00535.[1]

Animal ModelTreatment RegimenEfficacy Outcome
Lethal Sepsis Model (Immunocompetent Mice)0.1 to 0.3 mg/kg (s.c.) at 1h and 5h post-inoculationComplete protection.[1]
Thigh Infection Model (Neutropenic Mice)0.3 to 30 mg/kg (s.c.) every 4h for 24hDose-dependent reduction in bacterial burden, with >4 log decrease in CFU.[1]

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Lipopolysaccharide (LPS) Transport

This compound targets the LptB2FGC complex, which is essential for transporting LPS from the inner to the outer membrane in Gram-negative bacteria.[1][2][3] By inhibiting this complex, this compound effectively blocks outer membrane biogenesis, leading to bacterial cell death.[1][2]

This compound Mechanism of Action Mechanism of this compound: Inhibition of LPS Transport cluster_0 Bacterial Inner Membrane cluster_1 Periplasm cluster_2 Bacterial Outer Membrane Inner_Membrane LPS Biosynthesis Lpt_Complex LptB2FGC Complex Inner_Membrane->Lpt_Complex LPS Transport Outer_Membrane Outer Membrane Biogenesis Lpt_Complex->Outer_Membrane LPS Insertion This compound This compound This compound->Lpt_Complex Inhibition Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Disruption leads to

Caption: Inhibition of the LptB2FGC complex by this compound blocks LPS transport.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a general workflow for assessing the in vivo efficacy of an antibiotic candidate like this compound.

In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Testing Start Start: Select Bacterial Strain and Animal Model Induce_Infection Induce Infection in Animal Model (e.g., intraperitoneal or thigh inoculation) Start->Induce_Infection Administer_Compound Administer this compound or Vehicle Control (e.g., subcutaneous injection) Induce_Infection->Administer_Compound Monitor Monitor Animal Health and Survival Administer_Compound->Monitor Endpoint Endpoint Measurement (e.g., bacterial burden in target organ, survival rate) Monitor->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

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